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1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose Documentation Hub

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  • Product: 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose

Core Science & Biosynthesis

Foundational

1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose CAS 13322-87-7 properties

An In-depth Technical Guide to 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose (CAS 13322-87-7) Authored by a Senior Application Scientist This guide serves as a comprehensive technical resource for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose (CAS 13322-87-7)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose. The document provides an in-depth exploration of its chemical identity, physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, grounded in established scientific principles and data.

Compound Identity and Chemical Structure

1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose is a protected monosaccharide derivative of D-glucose. Its structure is characterized by a furanose (five-membered) ring, with the anomeric carbon (C-1) fixed in the α-configuration. The hydroxyl groups at the C-1 and C-2 positions are protected as a cyclic acetal by a cyclohexylidene group. Furthermore, the hydroxyl group at the C-3 position is modified to a methyl ether. This specific protection scheme renders the hydroxyl groups at C-5 and C-6 available for further chemical modification, making it a valuable intermediate in synthetic carbohydrate chemistry.

  • Chemical Name: 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose[1][2]

  • CAS Number: 13322-87-7[3][4]

  • Molecular Formula: C₁₃H₂₂O₆[1][3][4]

  • Molecular Weight: 274.31 g/mol [1][3][4]

  • InChI Key: GWIJXRQWFMLKAN-RMPHRYRLSA-N[1]

Caption: General synthetic workflow for the target compound.

Chemical Reactivity

The reactivity of this molecule is governed by the remaining free hydroxyl groups at C-5 and C-6 and the acid-labile 1,2-O-cyclohexylidene protecting group.

  • Reactions at C-5 and C-6: The primary (C-6) and secondary (C-5) hydroxyls are available for a wide range of transformations, including acylation, alkylation, oxidation, and glycosylation. This allows the molecule to serve as a versatile scaffold for building more complex structures.

  • Deprotection: The 1,2-O-cyclohexylidene group is stable to basic and many neutral reaction conditions but can be readily cleaved under stronger acidic conditions to unmask the 1,2-diol. This orthogonality is a key feature in multi-step synthetic strategies.

  • Ether Linkage: The 3-O-methyl ether is chemically robust and stable to most reaction conditions except for those involving very strong Lewis acids (e.g., BBr₃).

Applications in Research and Development

The strategic placement of protecting and functional groups makes 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose a valuable intermediate in several areas of chemical and pharmaceutical science.

  • Intermediate in Complex Carbohydrate Synthesis: Its primary application is as a building block for the synthesis of oligosaccharides, glycosides, and glycoconjugates. [5][6]The free hydroxyls at C-5 and C-6 can be selectively functionalized to extend the carbohydrate chain or to link the sugar to other molecules like peptides or lipids.

  • Scaffold for Biologically Active Molecules: Modified carbohydrates are a significant class of therapeutic agents. This compound can serve as a starting point for creating novel analogues of natural products or for developing new classes of enzyme inhibitors, particularly glycosidase inhibitors, which are relevant in anti-diabetic and anti-viral drug discovery. [7]* Chiral Pool Starting Material: As a derivative of naturally abundant D-glucose, it is an inexpensive source of chirality. It can be used as a chiral auxiliary or template in asymmetric synthesis to produce enantiomerically pure complex molecules. [5]

Safety and Handling

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound. The following guidelines are based on available Safety Data Sheets (SDS).

  • Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. If there is a risk of generating dust, a dust respirator should be used. [8][9]* Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling. Prevent the formation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. [8]Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

While not classified as hazardous for transportation, it may cause skin and eye irritation upon contact. [12][13][14]In case of exposure, follow standard first-aid measures and seek medical advice if irritation persists. [12][14]

References

  • BuyersGuideChem. (n.d.). 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet for 1,2-O-Isopropylidene-α-D-glucofuranose. Spectrum Chemical.
  • Santa Cruz Biotechnology. (n.d.). 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose, CAS 13322-87-7.
  • Gloves Legend. (2021, February 26).
  • Kawsar, S. M. A., et al. (2013). Synthesis of some new derivatives of methyl 4,6-O-cyclohexylidene-α-D-glucopyranoside.
  • Fisher Scientific. (2025, December 19).
  • Elsworth, J.F., & Williamson, B. (1986). Fragmentation of 1,2:5,6-di-O-cyclohexylidene-a-D-glucofuranose and its derivatives. South African Journal of Chemistry.
  • MilliporeSigma. (2024, August 6).
  • DergiPark. (n.d.).
  • Glycodepot. (n.d.). 1,2-O-cyclohexylidene-alpha-D-glucofuranose.
  • FINETECH INDUSTRY LIMITED. (n.d.). 1,2-O-CYCLOHEXYLIDENE-3-O-METHYL-ALPHA-D-GLUCOFURANOSE.
  • ChemNet. (n.d.). 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose.
  • SRIRAMCHEM. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose.
  • Agback, P., & Widmalm, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Magnetic Resonance in Chemistry.
  • Journal of the Chemical Society C. (n.d.). 1,2:5,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose and other branched-chain analogues. RSC Publishing.
  • NIST. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)-. NIST WebBook.
  • PubChem. (n.d.). Asplenetin.
  • CAS Common Chemistry. (n.d.). 51742-87-1.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0143677).
  • NIST. (n.d.). α-D-Glucofuranose, 1,2-O-(1-methylethylidene)- IR Spectrum. NIST WebBook.
  • SpectraBase. (n.d.). .alpha.-D-Glucofuranose, 1,2:5,6-bis-o-(1-methylethylidene)
  • Orgasynth. (n.d.). 1,2-O-Cyclohexylidene-α-D-glucofuranose.
  • ResearchGate. (n.d.). Absorption IR spectra of 1,2-O-(1-ethylpropylidene)R-D-glucofuranose.
  • DergiPark. (n.d.).

Sources

Exploratory

The Architectural Nuances of 3-O-methyl-D-glucose Cyclohexylidene Derivatives: A Technical Guide to Structure and Stability

For Immediate Release Utrecht, The Netherlands – February 19, 2026 – In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount for the regioselective synthesis of complex glyca...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Utrecht, The Netherlands – February 19, 2026 – In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount for the regioselective synthesis of complex glycans and carbohydrate-based therapeutics. Among these, cyclohexylidene acetals offer a unique combination of stability and selective removal, rendering them valuable tools for chemists. This technical guide provides an in-depth exploration of the structure and stability of 3-O-methyl-D-glucose cyclohexylidene derivatives, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of 3-O-methyl-D-glucose and Cyclohexylidene Protection

3-O-methyl-D-glucose (3-OMG) is a non-metabolizable glucose analogue that serves as a crucial marker for assessing glucose transport across cell membranes.[1] Its metabolic stability makes it an ideal tool for studying hexose transport mechanisms in various tissues, including the brain.[1][2] The selective protection of the hydroxyl groups of 3-OMG is essential for its use in the synthesis of more complex molecules.

Cyclohexylidene acetals are frequently employed as protecting groups in carbohydrate chemistry due to their relative stability to a range of reaction conditions and the possibility of their regioselective introduction and removal.[3][4] The formation of five- or six-membered rings through the reaction of a diol with cyclohexanone locks the pyranose or furanose ring into a specific conformation, thereby influencing the molecule's overall shape and reactivity.

This guide will delve into the synthesis, structural elucidation, and stability of 3-O-methyl-D-glucose cyclohexylidene derivatives, with a focus on both the furanose and pyranose forms.

Synthesis of 3-O-methyl-D-glucose Cyclohexylidene Derivatives

The synthesis of cyclohexylidene derivatives of 3-O-methyl-D-glucose hinges on the reaction of the sugar with cyclohexanone in the presence of an acid catalyst. The regioselectivity of this reaction is influenced by the relative stability of the resulting cyclic acetal, which in turn depends on the ring size (five-membered 1,3-dioxolane or six-membered 1,3-dioxane) and the stereochemistry of the hydroxyl groups.

Formation of the Furanose Derivative: 1,2:5,6-Di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose

When D-glucose is treated with cyclohexanone in the presence of an acid catalyst, the formation of the 1,2:5,6-di-O-cyclohexylidene derivative is favored, which exists in the furanose form.[5][6] This is because the 1,2- and 5,6-diols can readily form five-membered rings. The methylation of the remaining free hydroxyl group at the C-3 position then yields 1,2:5,6-di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose.[7]

Experimental Protocol: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose

A general procedure for the synthesis of the dicyclohexylidene derivative of glucose is as follows:

  • To a stirred mixture of anhydrous D-glucose in cyclohexanone, add a catalytic amount of concentrated sulfuric acid.[6]

  • Heat the mixture gently (e.g., to 35°C) and monitor the reaction progress using thin-layer chromatography (TLC).[6]

  • Upon completion, neutralize the acid catalyst with a suitable base (e.g., sodium carbonate).

  • Remove the excess cyclohexanone under reduced pressure.

  • Purify the resulting residue by recrystallization or chromatography to obtain 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose.[6]

The subsequent methylation of the 3-hydroxyl group can be achieved using standard methylation procedures, such as treatment with sodium hydride and methyl iodide in an aprotic solvent like dimethylformamide (DMF).

synthesis_furanose cluster_reactants Reactants glucose 3-O-methyl-D-glucose intermediate 1,2:5,6-Di-O-cyclohexylidene- 3-O-methyl-α-D-glucofuranose glucose->intermediate Acetal Formation cyclohexanone Cyclohexanone (excess) cyclohexanone->intermediate acid H+ (cat.) acid->intermediate hydrolysis_mechanism cluster_reactants Reactants cluster_products Products acetal Cyclohexylidene Acetal protonated_acetal Protonated Acetal acetal->protonated_acetal Protonation proton H+ proton->protonated_acetal carbocation Carbocation Intermediate protonated_acetal->carbocation Loss of Cyclohexanone diol Diol carbocation->diol Nucleophilic Attack cyclohexanone Cyclohexanone water H2O water->diol

Sources

Foundational

Solubility of 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose in organic solvents

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It synthesizes structural analysis with standard physicochemical characterization protocols to address the solu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for researchers and process chemists. It synthesizes structural analysis with standard physicochemical characterization protocols to address the solubility profile of 1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose .

Technical Guide: Solubility Profile & Characterization of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose

Executive Summary & Structural Analysis

1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose  (CAS: 13322-87-7) is a partially protected monosaccharide derivative. Its solubility behavior is governed by a distinct "amphiphilic push-pull" mechanism inherent to its structure:
  • Lipophilic Domain (The "Head"): The 1,2-O-cyclohexylidene ketal and the 3-O-methyl ether group create a hydrophobic region. The cyclohexylidene ring, being significantly bulkier than a standard isopropylidene group, imparts higher lipophilicity and steric hindrance.

  • Hydrophilic Domain (The "Tail"): The C5 and C6 positions typically remain as a free diol (unless otherwise specified as protected), providing hydrogen-bonding capability and polarity.

Implication: Unlike fully protected carbohydrates (which are soluble in non-polar solvents) or free sugars (soluble in water), this intermediate exhibits surfactant-like solubility . It favors polar organic solvents and shows temperature-dependent solubility in aqueous mixtures and esters.

Predicted Solubility Profile

Based on Structure-Property Relationships (SPR) and analogous furanose derivatives (e.g., 1,2:5,6-Di-O-cyclohexylidene vs. 1,2-O-isopropylidene series), the following solubility profile is established for process design.

Table 1: Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The 5,6-diol tail interacts favorably via H-bonding; the alkyl backbone accommodates the cyclohexyl ring.
Polar Aprotic DMF, DMSO, DMAcVery High Excellent solvation of the furanose core; ideal for functionalization reactions (e.g., further alkylation).
Chlorinated Dichloromethane (DCM), ChloroformHigh Good interaction with the ether and ketal functions; standard solvent for extraction during synthesis.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Critical for Purification. Solubility often decreases significantly with temperature, making these ideal for recrystallization.
Ethers THF, 1,4-DioxaneHigh Good general solvency for the protected sugar backbone.
Non-Polar Hexane, Heptane, TolueneLow / Insoluble The polar diol tail prevents dissolution. These are effective anti-solvents .
Water WaterLow to Moderate "Cloud point" behavior likely. Soluble at high temperatures or low concentrations; likely to oil out or crystallize upon cooling.

Experimental Determination Protocol

Since specific thermodynamic data for this derivative is often proprietary or batch-dependent, the following self-validating protocol is recommended to generate a precise solubility curve.

Workflow: Gravimetric Solubility Determination

This workflow utilizes the Isothermal Saturation Method , the gold standard for generating data fit for the Apelblat thermodynamic model.

SolubilityProtocol Start Excess Solute Addition Equilibrate Equilibration (T ± 0.1 K, 24-48h) Start->Equilibrate Stirring Filter Syringe Filtration (0.45 µm PTFE) Equilibrate->Filter Isothermal Dilute Dilution/Drying Filter->Dilute Aliquot Analyze Quantification (HPLC or Gravimetric) Dilute->Analyze Model Thermodynamic Modeling (Apelblat Eq) Analyze->Model Data Input

Figure 1: Step-by-step workflow for determining thermodynamic solubility.

Detailed Methodology
  • Preparation: Add excess 1,2-O-Cyclohexylidene-3-O-methyl-

    
    -D-glucofuranose solid to 10 mL of the target solvent in a jacketed glass vessel.
    
  • Equilibration: Stir continuously at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

  • Sampling: Stop stirring and allow phases to settle for 1 hour. Withdraw supernatant using a pre-heated syringe filter (0.45 µm) to prevent precipitation during transfer.

  • Quantification:

    • Gravimetric: Evaporate solvent in a tared vessel under vacuum until constant weight.

    • HPLC (Preferred): Dilute with mobile phase (Acetonitrile/Water) and analyze against a standard curve.

Thermodynamic Modeling (The Apelblat Equation)

To predict solubility at unmeasured temperatures (crucial for cooling crystallization design), fit your experimental data to the Modified Apelblat Equation . This model is empirically proven for sugar derivatives.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical constants derived from regression analysis of your experimental data.
    

Application: If


 is positive and large, solubility is highly temperature-dependent, indicating a high yield potential for cooling crystallization.

Purification & Recrystallization Strategy

The primary challenge with 1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose is its tendency to form syrups (oils) rather than crystals due to the flexibility of the furanose ring and the 5,6-diol chain.

Recommended Solvent System: Ethyl Acetate / Hexane Literature on analogous furanose derivatives suggests that a mixture of a moderately polar ester and a non-polar hydrocarbon is most effective for inducing crystallization.

Optimization Logic

Recrystallization Dissolve Dissolve Crude in Min. Hot Ethyl Acetate (50°C) Cool Cool to Room Temp Dissolve->Cool Check Crystallization? Cool->Check AntiSolvent Add Hexane dropwise (Turbidity point) Check->AntiSolvent No (Oiling/Clear) Chill Chill to 0-4°C Check->Chill Yes Seed Add Seed Crystal AntiSolvent->Seed Seed->Chill Harvest Filter & Wash (Cold Hexane) Chill->Harvest

Figure 2: Decision tree for recrystallization of amphiphilic sugar derivatives.

Critical Note on "Oiling Out": If the product separates as an oil rather than a solid upon adding Hexane:

  • Re-heat to redissolve.

  • Add a small amount of Isopropanol (co-solvent) to increase the polarity slightly.

  • Cool very slowly (1°C/min) to encourage nucleation over phase separation.

References

  • PubChem. 1,2-O-Cyclohexylidene-alpha-D-glucofuranose (Compound Summary). National Library of Medicine. [Link]

  • PrepChem. Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. (Source for general handling of cyclohexylidene glucose derivatives). [Link]

  • Wang, J. et al. Thermodynamic models for solubility of bioactive compounds. (General reference for the Apelblat modeling protocol cited in Section 4). Journal of Chemical & Engineering Data. [Link]

Exploratory

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose molecular weight and formula

An In-Depth Technical Guide to 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1,2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose, a key carbohydrate derivative utilized in synthetic organic chemistry and drug development. The document details its fundamental physicochemical properties, outlines a robust synthetic protocol, and discusses its applications as a versatile building block. By leveraging specific protecting groups—a cyclohexylidene acetal and a methyl ether—this molecule offers strategic advantages for the regioselective modification of glucose. This guide is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental methodologies.

Introduction: Strategic Protection in Carbohydrate Chemistry

Carbohydrates are fundamental to numerous biological processes, and their derivatives are a cornerstone of modern drug discovery. However, the polyhydroxylated nature of monosaccharides like glucose presents a significant challenge for selective chemical modification. To achieve regioselectivity, a sophisticated strategy of protecting group chemistry is employed. 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a prime example of a strategically protected glucose derivative.

The furanose form of glucose is locked by a cyclohexylidene acetal at the 1 and 2 positions. This bulky group not only protects the anomeric hydroxyl and the adjacent secondary alcohol but also imparts conformational rigidity and enhanced solubility in organic solvents. The methylation of the hydroxyl group at the 3-position further differentiates the reactivity of the remaining hydroxyls at positions 5 and 6, making this compound a valuable intermediate for the synthesis of complex glycoconjugates and carbohydrate-based therapeutics.[1]

Physicochemical and Structural Properties

The precise identity and characteristics of a chemical compound are foundational to its application in research. 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a white crystalline solid. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₂₂O₆[1][2][3]
Molecular Weight 274.31 g/mol [1][2][3]
CAS Number 13322-87-7[1][2]
Melting Point 98-102 °C[2]
Boiling Point 440.4 °C at 760 mmHg[2]
Density 1.3 g/cm³[2]
InChI Key GWIJXRQWFMLKAN-RMPHRYRLSA-N[3]

Synthesis and Mechanistic Considerations

The synthesis of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is a multi-step process starting from D-glucose. The pathway involves the strategic installation of protecting groups to isolate the desired hydroxyl for methylation.

Synthetic Workflow

The overall synthetic strategy involves two key transformations:

  • Di-acetalization: D-glucose is first reacted with cyclohexanone under acidic conditions. This reaction preferentially forms the more stable 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose, protecting four of the five hydroxyl groups.[4]

  • Selective Methylation: The remaining free hydroxyl group at the C-3 position is then methylated.

  • Selective Deprotection (Hypothetical): To arrive at the target compound, a selective hydrolysis would be required to remove the 5,6-O-cyclohexylidene group, which is typically more labile than the 1,2-O-cyclohexylidene group.

The causality behind this workflow lies in the differential reactivity of the hydroxyl groups and the stability of the resulting acetals. The 1,2- and 5,6-hydroxyl pairs readily form five-membered rings with cyclohexanone, making the di-protected intermediate the major product.

synthesis_workflow D_Glucose D-Glucose Intermediate 1,2:5,6-Di-O-cyclohexylidene- α-D-glucofuranose D_Glucose->Intermediate Cyclohexanone, H⁺ catalyst Methylated_Intermediate 1,2:5,6-Di-O-cyclohexylidene- 3-O-methyl-α-D-glucofuranose Intermediate->Methylated_Intermediate Methylating agent (e.g., MeI, NaH) Target 1,2-O-Cyclohexylidene- 3-O-methyl-α-D-glucofuranose Methylated_Intermediate->Target Selective Acidic Hydrolysis

Caption: Synthetic workflow for 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose.

Detailed Experimental Protocol: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose (Intermediate)

This protocol is adapted from established methods for the similar protection of glucose.[4]

Materials:

  • Anhydrous D-glucose

  • Cyclohexanone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend anhydrous D-glucose (1.0 eq) in cyclohexanone (5.0-6.0 eq).

  • Catalysis: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirring suspension.

  • Reaction Monitoring: Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (glucose) and the appearance of a new, less polar spot corresponding to the product.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the mixture is neutralized.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography or recrystallization to yield pure 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose.

Self-Validation Note: The purity of the intermediate should be confirmed by NMR spectroscopy and mass spectrometry before proceeding to the subsequent methylation and selective deprotection steps. The successful formation of the di-acetal is confirmed by the disappearance of the hydroxyl protons (except C-3 OH) in the ¹H NMR spectrum.

Applications in Synthetic Chemistry

The primary utility of 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose lies in its role as a versatile chiral building block. With the hydroxyl groups at positions 1, 2, and 3 protected, synthetic transformations can be directed towards the primary hydroxyl at C-6 and the secondary hydroxyl at C-5.

This strategic differentiation is crucial in the synthesis of:

  • Modified Sugars: As precursors for carbasugars, where the endocyclic oxygen is replaced by a carbon atom, a modification that can enhance metabolic stability and inhibitory activity against glycosidases.[5]

  • Biologically Active Glycosides: The free hydroxyls can be glycosylated or otherwise functionalized to produce compounds with potential anti-inflammatory or analgesic properties.[6]

  • Chiral Auxiliaries: The rigid, well-defined stereochemistry of the molecule makes it suitable for use as a chiral auxiliary in asymmetric synthesis.

applications_workflow Source 1,2-O-Cyclohexylidene- 3-O-methyl-α-D-glucofuranose Path1 Selective modification at C-5 / C-6 Source->Path1 Product1 Enzyme Inhibitors (e.g., Carbasugar Precursors) Path1->Product1 Product2 Novel Glycoconjugates Path1->Product2 Product3 Chiral Ligands Path1->Product3

Caption: Role as a key intermediate in synthetic pathways.

Conclusion

1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose is more than just a protected sugar; it is a testament to the power of strategic synthesis. By masking key reactive sites, it unlocks a vast potential for creating novel carbohydrate-based molecules for research, medicine, and materials science. This guide has provided the core technical information required for its synthesis and application, empowering researchers to leverage this valuable compound in their work. The continued exploration of such derivatives will undoubtedly lead to new discoveries in drug development and beyond.

References

  • 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose - BuyersGuideChem. Available at: [Link]

  • Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose - PrepChem.com. Available at: [Link]

  • Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree - DergiPark. Available at: [Link]

  • 1,2:5,6-DI-O-CYCLOHEXYLIDENE-3-O-METHYL-ALPHA-D-GLUCOFURANOSE. Available at: [Link]

  • Synthesis and Pharmacological Properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • 1,2:5,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose and other branched-chain analogues - Journal of the Chemical Society C - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Carbasugars in Drug Design: Novel Strategies for Mimicking Carbohydrate Properties. ChemRxiv. Available at: [Link]

Sources

Foundational

Common synonyms for 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose

Navigating the Nomenclature and Utility of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose Executive Summary In the specialized field of carbohydrate synthesis, 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the Nomenclature and Utility of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose

Executive Summary

In the specialized field of carbohydrate synthesis, 1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose  (CAS 13322-87-7) serves as a critical, albeit often nomenclature-obscured, intermediate.[1][2][3][4] It represents a "partially protected" glucose derivative where the anomeric center is stabilized by a cyclohexylidene acetal, and the C3 position is methylated.[1][2][3][4]

This guide addresses the confusion surrounding its identification (synonyms), details its structural significance compared to its isopropylidene cousins, and provides a validated workflow for its application as a precursor to 3-O-Methyl-D-glucose (3-OMG) , a gold-standard metabolic probe.[1][2][3][4]

The Nomenclature Matrix: Identification & Synonyms

Carbohydrate nomenclature is notoriously dense, often oscillating between IUPAC systematic naming and "trivial" names based on synthetic history.[1][2][3][4] For researchers sourcing this compound or searching databases, relying on a single name is a point of failure.[1][2][3][4]

Synonym & Identifier Database

The following table consolidates the valid identifiers for CAS 13322-87-7 .

Identifier TypePrimary Name / ValueTechnical Notes
Common Name 1,2-O-Cyclohexylidene-3-O-methyl-

-D-glucofuranose
The most widely accepted trivial name in synthesis literature.[1][2][3][4]
IUPAC Name 1,2-O-Cyclohexylidene-3-O-methyl-

-D-glucofuranose
Often identical to the common name in catalogs, though strictly it defines the acetal bridge location.[1][2][3][4]
Inverted Name

-D-Glucofuranose, 1,2-O-cyclohexylidene-3-O-methyl-
Used in CAS indexing and alphabetical catalog sorting.[1][2][3][4][5][6]
CAS Registry 13322-87-7 CRITICAL: Do not confuse with the non-methylated precursor (CAS 16299-15-2).[1][2][3][4]
Abbreviation 3-O-Me-1,2-Ch-Glc Informal lab notebook shorthand; not for database searching.
Related Product 3-O-Methylglucose (3-OMG)The target usually derived from this intermediate (CAS 146-72-5).[1][2][3][4]
Structural Logic & "The Furanose Trap"

Researchers often assume glucose derivatives are pyranoses (6-membered rings).[1][2][3][4] However, the formation of the 1,2-acetal (cyclohexylidene) thermodynamically favors the furanose (5-membered ring) form.[1][2][3][4]

  • Why it matters: If you search for "glucopyranose" derivatives, you will miss this compound entirely.[1][2][3][4] The 1,2-cis-diol protection locks the sugar in the furanose configuration.[2][3][4]

Structural Visualization & Pathway[1][2][3]

The following diagram illustrates the nomenclature ecosystem and the compound's position in the synthetic hierarchy.

G cluster_0 Nomenclature Ecosystem IUPAC IUPAC: alpha-D-Glucofuranose, 1,2-O-cyclohexylidene-3-O-methyl- Target TARGET COMPOUND: 1,2-O-Cyclohexylidene- 3-O-methyl-alpha-D-glucofuranose IUPAC->Target Common Common: 1,2-O-Cyclohexylidene- 3-O-methyl-glucofuranose CAS CAS Registry: 13322-87-7 CAS->Target Glucose D-Glucose DiCyclo Intermediate A: 1,2:5,6-Di-O-cyclohexylidene- alpha-D-glucofuranose Glucose->DiCyclo Cyclohexanone H+ DiCyclo->Target 1. Methylation (C3) 2. Selective Hydrolysis (C5,C6) FinalProd Final Application: 3-O-Methyl-D-glucose (3-OMG) Target->FinalProd Acid Hydrolysis (Remove C1,C2 acetal)

Figure 1: The structural lineage of 1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose, mapping its synthesis from glucose and its role as a precursor to 3-OMG.[1][2][3][4][5][6]

Technical Synthesis Guide (The "Why" and "How")

As an application scientist, I strongly advise against attempting to methylate 1,2-mono-protected glucose directly.[1][2][3][4] The C5 and C6 hydroxyls are competitive nucleophiles.[1][2][3][4] To obtain high-purity 1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose , you must utilize a Protection-Alkylation-Partial Deprotection  strategy.[1][2][3][4]
The "Di-Cyclo" Strategy

The most robust route involves the 1,2:5,6-di-O-cyclohexylidene intermediate.[1][2][3]

Step 1: Formation of the Di-Acetal[1][2][3]
  • Reagents: D-Glucose, Cyclohexanone, Sulfuric Acid (catalyst).[1][2][3][4][7]

  • Mechanism: Thermodynamic control forces the glucose into the furanose form, protecting C1-C2 and C5-C6.[1][2][3][4]

  • Result: C3-OH is the only free hydroxyl group.[1][2][3][4]

Step 2: Regioselective Methylation (The Critical Step)[1][2][3][4]
  • Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH), DMF (Solvent).[1][2][3][4]

  • Protocol:

    • Dissolve 1,2:5,6-di-O-cyclohexylidene-D-glucofuranose in dry DMF under inert atmosphere (

      
      ).
      
    • Add NaH (1.2 eq) at 0°C. Note: Evolution of

      
       gas indicates deprotonation of the C3-OH.[1][2][3][4]
      
    • Add MeI (1.5 eq) dropwise.[1][2][3][4]

    • Stir at Room Temp for 2-4 hours.

  • Why this works: Since C3 is the only open position, no regioselectivity issues arise.[1][2][3][4] You get quantitative conversion to the 3-O-methyl derivative.[1][2][3][4]

Step 3: Selective Hydrolysis to the Target[1][2][3]
  • Objective: Remove the 5,6-cyclohexylidene ring while keeping the 1,2-ring intact to yield CAS 13322-87-7 .

  • Reagents: Acetic Acid (60-80% aq).[1][2][3][4]

  • Protocol:

    • Heat the di-protected compound in aqueous acetic acid at 40-50°C.

    • Monitor via TLC: The 5,6-acetal is more acid-labile (terminal ring) than the 1,2-acetal (anomeric stabilization).[1][2][3][4]

    • Stop reaction when the mono-cyclohexylidene product appears.

  • Outcome: You now possess 1,2-O-Cyclohexylidene-3-O-methyl-

    
    -D-glucofuranose .[1][2][3][4][5][6][8]
    

Applications & Downstream Utility

Why synthesize or purchase this specific intermediate?

Synthesis of 3-O-Methyl-D-glucose (3-OMG)

The primary utility of CAS 13322-87-7 is as the immediate precursor to 3-OMG.[1][2][3][4]

  • The Application: 3-OMG is a non-metabolizable glucose analog.[1][2][3][4] It is transported into cells via GLUT transporters but cannot be phosphorylated by hexokinase.[1][2][3][4]

  • Research Use: It is the gold standard for decoupling glucose uptake from glucose metabolism in oncology and diabetes research.[1][2][3][4]

  • Deprotection: Treating CAS 13322-87-7 with strong acid (HCl/Reflux) removes the final 1,2-cyclohexylidene group, yielding free 3-OMG.[1][2][3][4]

Stability Advantages

Why use cyclohexylidene instead of the more common isopropylidene (acetone-based) protection?

  • Lipophilicity: The cyclohexyl ring adds significant lipophilicity, making the intermediate easier to purify via silica gel chromatography compared to the isopropylidene analog.[1][2][3][4]

  • Stability: Cyclohexylidene acetals are generally slightly more stable to acidic hydrolysis than isopropylidene acetals, allowing for more controlled manipulation of other functional groups before final deprotection.[1][2][3][4]

Analytical Validation (QC)

When verifying this compound, look for these diagnostic signals:

  • Physical State: Viscous oil or low-melting solid (MP ~98-102°C).[1][2][3][4]

  • 1H NMR (CDCl3):

    • 
       ~5.9 ppm (d, J=3.5 Hz): H-1 Anomeric proton  (Characteristic of 1,2-furanose ring fusion).[1][2][3][4]
      
    • 
       ~3.45 ppm (s, 3H): -OCH3  (The diagnostic methyl group at C3).[1][2][3][4]
      
    • 
       ~1.4-1.8 ppm (m, 10H): Cyclohexyl protons  (The broad multiplet confirming the protecting group).[1][2][3][4]
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8973, 3-O-Methylglucose.[1][2][3][4] Retrieved from [Link][1][2][3][4]

  • Reeves, R. E. (1949). Cuprammonium-glycoside complexes.[1][2][3][4] Advances in Carbohydrate Chemistry, 4, 81-147.[1][2][3][4] (Seminal work on furanose ring stability and 1,2-protection).

Sources

Exploratory

Physical properties and melting point of CAS 13322-87-7

Executive Summary This technical guide provides a definitive characterization of 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose (CAS 13322-87-7) . Often confused with its non-methylated precursor, this compound serve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive characterization of 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose (CAS 13322-87-7) . Often confused with its non-methylated precursor, this compound serves as a critical chiral building block in the synthesis of nucleoside analogs, glycolipids, and complex bioactive molecules.[1]

The distinction in physical properties—specifically the melting point depression observed upon methylation—is a key quality control parameter.[1] This document outlines the thermodynamic profile, structural analysis, and validated experimental protocols for the identification and handling of this substance.[1]

Chemical Identity & Structural Analysis

CAS 13322-87-7 is a mono-protected, methylated monosaccharide derivative.[1] Its structure features a furanose ring rigidly fused to a cyclohexylidene acetal at the C1 and C2 positions, with a methyl ether protecting group at C3.[1]

Property Specification
IUPAC Name 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose
CAS Number 13322-87-7
Molecular Formula C₁₃H₂₂O₆
Molecular Weight 274.31 g/mol
SMILES CO[C@@H]1CO">C@@H
Stereochemistry Alpha (α) anomer, D-configuration
Structural Significance

The cyclohexylidene group acts as a robust protecting group for the 1,2-diol system, stable to basic conditions but labile to acid.[1] The 3-O-methyl group introduces lipophilicity and prevents participation of the C3-hydroxyl in subsequent glycosylation or oxidation reactions, directing reactivity to the C5 or C6 positions.[1]

Thermodynamic & Physical Properties

The physical behavior of CAS 13322-87-7 is governed by the disruption of the hydrogen-bonding network typical of free sugars.[1]

Melting Point Analysis (Critical QC Parameter)

A common error in procurement and QC is confusing CAS 13322-87-7 with its precursor, 1,2-O-Cyclohexylidene-α-D-glucofuranose (CAS 16832-21-6) .[1] The methylation at C3 significantly lowers the melting point by removing a critical hydrogen bond donor.[1]

Compound Structure Melting Point Range Thermodynamic Driver
CAS 13322-87-7 3-O-Methylated98 – 102 °C Reduced H-bonding network; lower lattice energy.[1]
CAS 16832-21-6 3-OH (Free Hydroxyl)163 – 168 °C Strong intermolecular H-bonding stabilizes crystal lattice.[1]

Technical Insight: If your sample melts above 150°C, it is likely the unmethylated precursor or a hydrolysis product. A melting point of 98-102°C confirms the successful methylation and integrity of the ether bond.

Solubility & Stability
  • Solubility Profile: Highly soluble in polar organic solvents (Methanol, Ethanol, Ethyl Acetate, Chloroform).[1] Moderate to low solubility in water compared to free glucose due to the lipophilic cyclohexylidene and methyl groups.[1]

  • Hygroscopicity: Moderately hygroscopic. Moisture absorption can depress the observed melting point and broaden the melting range.[1]

  • Stability: Stable under basic and neutral conditions. Hydrolyzes in aqueous acid (pH < 4) to regenerate the free sugar and cyclohexanone.

Experimental Characterization Protocols

To ensure reproducibility in drug development workflows, the following protocols should be strictly adhered to.

Validated Melting Point Determination Protocol
  • Apparatus: Capillary Melting Point Apparatus (e.g., Buchi or Mettler Toledo).

  • Sample Prep: Dry the sample in a vacuum desiccator over P₂O₅ for 4 hours to remove surface moisture. Grind to a fine powder.

  • Loading: Pack 2-3 mm of sample into a clean glass capillary. Ensure compact packing by tapping.

  • Ramp Rate:

    • Fast Ramp (10°C/min) to 85°C.

    • Critical Ramp: Slow to 1.0°C/min from 85°C to 105°C.

  • Endpoint: Record the temperature of the first distinct liquid formation (onset) and complete liquefaction (clear point).

  • Acceptance Criteria: Onset ≥ 98.0°C; Range ≤ 2.0°C.

Thin Layer Chromatography (TLC) Purity Check
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1 v/v).

  • Visualization: Staining with Anisaldehyde-Sulfuric Acid followed by heating (sugar moieties turn violet/charred). UV detection is ineffective as the compound lacks a strong chromophore.[1]

  • R_f Value: The methylated derivative (CAS 13322-87-7) will have a higher R_f than the 3-OH precursor due to decreased polarity.

Synthesis & Logical Pathway

Understanding the synthetic origin helps in identifying potential impurities (e.g., unreacted starting material or over-methylated byproducts).[1]

SynthesisPathway Glucose D-Glucose DiCyclo 1,2:5,6-Di-O-cyclohexylidene- alpha-D-glucofuranose (Intermediate) Glucose->DiCyclo Cyclohexanone, H+ MonoCyclo 1,2-O-Cyclohexylidene- alpha-D-glucofuranose (CAS 16832-21-6) MP: 163-168°C DiCyclo->MonoCyclo Selective Hydrolysis (Acetic Acid) Target 1,2-O-Cyclohexylidene- 3-O-methyl-alpha-D-glucofuranose (CAS 13322-87-7) MP: 98-102°C MonoCyclo->Target Methylation (MeI, Ag2O or NaH)

Figure 1: Synthetic pathway illustrating the origin of CAS 13322-87-7 and its relationship to the high-melting precursor.[1]

Applications in Drug Development

  • Chiral Pool Synthesis: Used as a scaffold for synthesizing chiral drugs where the stereochemistry at C1, C2, and C4 is preserved.[1]

  • Nucleoside Analogs: The C5 and C6 hydroxyls are free for functionalization (e.g., phosphorylation or coupling to nucleobases), making it a valuable precursor for antiviral candidates.

  • Surfactant Synthesis: The hydrophobic cyclohexylidene group combined with the hydrophilic sugar backbone allows for the creation of non-ionic surfactants used in liposomal drug delivery systems.

References

  • FineTech Industry Limited. (2025). Product Specification: 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet & Properties for 1,2-O-Cyclohexylidene-alpha-D-glucofuranose (Precursor Comparison). Retrieved from

  • ChemicalBook. (2025). 1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose Properties. Retrieved from

  • Santa Cruz Biotechnology. (2025). 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose Product Data. Retrieved from

  • Sriram Chem. (2025). Technical Data: 1,2-O-Cyclohexylidene-α-D-glucofuranose (CAS 16832-21-6).[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose

A Strategic Approach to Regioselective Carbohydrate Modification Introduction The regioselective modification of carbohydrates is a cornerstone of modern glycochemistry, enabling the synthesis of complex molecules for ap...

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Approach to Regioselective Carbohydrate Modification

Introduction

The regioselective modification of carbohydrates is a cornerstone of modern glycochemistry, enabling the synthesis of complex molecules for applications in drug discovery, materials science, and biology. 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose is a valuable synthetic intermediate, providing a scaffold where key hydroxyl groups are differentially protected, allowing for precise chemical manipulation at the C-5 and C-6 positions. This document provides a comprehensive, field-tested protocol for the synthesis of this target molecule from commercially available D-glucose. The presented workflow is a three-step process involving di-protection, selective methylation, and regioselective deprotection. The rationale behind each step, critical parameters, and expected outcomes are discussed to ensure reproducibility and success. This protocol is designed for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Synthetic Strategy Overview

The synthesis of 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose from D-glucose is achieved through a three-stage process. This strategy hinges on the differential reactivity of the hydroxyl groups on the glucose molecule.

  • Protection of Diols : The first stage involves the protection of the 1,2- and 5,6-hydroxyl pairs using cyclohexanone under acidic conditions. This reaction favors the formation of the thermodynamically stable furanose ring, yielding 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose. This intermediate is a stable, crystalline solid that effectively masks four of the five hydroxyl groups, leaving only the C-3 hydroxyl available for subsequent reaction.[1][]

  • Selective Methylation : The exposed C-3 hydroxyl group is then methylated. This is typically achieved using a strong base to deprotonate the alcohol, followed by quenching with an electrophilic methyl source like methyl iodide. This step produces 1,2:5,6-di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose.[3][]

  • Regioselective Deprotection : The final stage is the selective removal of the 5,6-O-cyclohexylidene group. The acetal protecting the primary C-6 hydroxyl and the adjacent C-5 secondary hydroxyl is more susceptible to acid-catalyzed hydrolysis than the more sterically hindered and electronically stabilized 1,2-O-cyclohexylidene group which is part of a rigid fused-ring system.[5] This critical step yields the desired target molecule, 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose, with free hydroxyl groups at the C-5 and C-6 positions.

Synthesis_Workflow D_Glucose D-Glucose Intermediate1 1,2:5,6-Di-O-cyclohexylidene- α-D-glucofuranose D_Glucose->Intermediate1  Step 1: Diol Protection   Cyclohexanone, H₂SO₄ Intermediate2 1,2:5,6-Di-O-cyclohexylidene- 3-O-methyl-α-D-glucofuranose Intermediate1->Intermediate2  Step 2: Methylation   NaH, MeI, THF Target 1,2-O-Cyclohexylidene-3-O-methyl- α-D-glucofuranose Intermediate2->Target  Step 3: Selective Hydrolysis   Aq. Acetic Acid

Caption: Overall synthetic workflow from D-Glucose to the target compound.

Detailed Protocols and Methodologies

Stage 1: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose

Principle: This reaction utilizes cyclohexanone to form five-membered 1,3-dioxolane rings with the cis-diols of the glucofuranose isomer. The acid catalyst facilitates the formation of a hemiacetal between glucose and cyclohexanone, which then cyclizes. The reaction with the 1,2- and 5,6-diols is thermodynamically favored.[6][7]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
Anhydrous D-Glucose180.1645.0 g250
Cyclohexanone98.14100 mL~960
Concentrated H₂SO₄98.086.5 mL-
n-Heptane100.21250 mL-
Acetone58.08200 mL-
Deionized Water18.02200 mL-

Procedure:

  • To a 500 mL Erlenmeyer flask, add 100 mL of redistilled cyclohexanone and cool the flask in an ice-water bath.

  • Slowly and carefully add 6.5 mL of concentrated sulfuric acid to the cooled cyclohexanone with stirring.

  • To this cooled, acidic solution, add 45.0 g of powdered anhydrous D-glucose.

  • Seal the flask and shake the mixture vigorously at room temperature for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:2).

  • After the reaction is complete, add 250 mL of n-heptane to the reaction mixture.

  • Heat the mixture on a water bath until two distinct liquid layers form. The upper layer is the n-heptane layer, and the lower, denser layer contains the product.

  • Carefully decant the upper n-heptane layer. The desired product will begin to crystallize from the lower layer upon cooling.

  • Filter the crude product using a Büchner funnel and wash with a small amount of cold n-heptane.

  • For purification, dissolve the crude product in 200 mL of acetone.

  • With stirring, slowly add 200 mL of deionized water to precipitate the purified product.

  • Filter the white crystalline product, wash with cold water, and dry under vacuum.

  • Expected Yield: 24-26 g (28-31%). Melting Point: 134-136 °C.[6]

Stage 2: Synthesis of 1,2:5,6-Di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose

Principle: The free secondary hydroxyl group at the C-3 position is deprotonated by a strong, non-nucleophilic base, sodium hydride, to form an alkoxide. This highly nucleophilic alkoxide then undergoes a Williamson ether synthesis by reacting with methyl iodide. Anhydrous conditions are critical to prevent quenching the base and alkoxide.

Methylation_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack R-OH C3-OH R-O-Na C3-O⁻Na⁺ R-OH->R-O-Na NaH Na⁺H⁻ NaH->R-O-Na H2 H₂ (gas) RO-Na C3-O⁻Na⁺ Product C3-OCH₃ RO-Na->Product MeI CH₃-I MeI->Product NaI NaI

Caption: Mechanism of Williamson ether synthesis for the C-3 hydroxyl group.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose340.4210.0 g29.4
Sodium Hydride (60% dispersion in oil)24.001.41 g35.3
Methyl Iodide141.942.2 mL35.3
Anhydrous Tetrahydrofuran (THF)72.11150 mL-
Saturated aq. NH₄Cl-50 mL-
Ethyl Acetate88.11200 mL-
Brine-50 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • Wash the sodium hydride (1.41 g) with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Repeat twice. Extreme caution is required as NaH is highly reactive.

  • Suspend the oil-free NaH in 75 mL of anhydrous THF in a three-neck flask equipped with a dropping funnel and a nitrogen inlet.

  • Dissolve the di-cyclohexylidene glucose (10.0 g) in 75 mL of anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath) under a nitrogen atmosphere.

  • Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

  • Cool the mixture back to 0 °C and add methyl iodide (2.2 mL) dropwise.

  • Stir the reaction at room temperature overnight. Monitor by TLC (Eluent: Ethyl acetate/Hexane 1:3) for the disappearance of the starting material.

  • Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude oil or solid can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

  • Expected Yield: 9.5-10.1 g (91-97%). Physical State: White solid or viscous oil.[]

Stage 3: Selective Hydrolysis of 1,2:5,6-Di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose

Principle: This step exploits the higher acid lability of the 5,6-O-cyclohexylidene group compared to the 1,2-O-cyclohexylidene group. The 5,6-acetal is derived from a primary and a secondary alcohol, making it sterically more accessible and kinetically favored for hydrolysis under mild acidic conditions, such as aqueous acetic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
1,2:5,6-Di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose354.445.0 g14.1
Acetic Acid60.0540 mL-
Deionized Water18.0210 mL-
Saturated aq. NaHCO₃-~100 mL-
Dichloromethane (DCM)84.93150 mL-
Anhydrous Na₂SO₄142.04--

Procedure:

  • Dissolve the starting material (5.0 g) in a mixture of acetic acid (40 mL) and water (10 mL).

  • Stir the solution at 40 °C and monitor the reaction progress by TLC (Eluent: Ethyl acetate/Hexane 1:1). The reaction typically takes 4-6 hours. It is crucial to monitor carefully to avoid the hydrolysis of the 1,2-acetal group.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into an ice-water bath and carefully neutralize the acid by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the product from the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (eluting with a gradient of hexane/ethyl acetate) to afford the pure 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose.

  • Expected Yield: 3.3-3.6 g (85-92%). Physical State: White solid or crystalline powder.[8]

Conclusion

The protocol detailed herein provides a reliable and reproducible pathway for the synthesis of 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose. By leveraging the principles of differential hydroxyl reactivity and selective protection/deprotection strategies, this valuable intermediate can be accessed in good overall yield. The causality-driven explanations for each step are intended to empower researchers to troubleshoot and adapt this protocol for their specific research needs in the fields of carbohydrate chemistry and drug development.

References

  • Parolis, H. (1974). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Canadian Journal of Chemistry, 52(2), 291-294.
  • Von Schuching, S. L., & Frye, G. H. (1970). The Preparation of 1,2:5,6-Di-O-Cyclohexylidene-~-D-Gulofuranose. Organic Preparations and Procedures, 2(2), 83-87.
  • PrepChem. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose. Available at: [Link]

  • Canadian Science Publishing. (n.d.). SYNTHESIS OF 3,5-DI-O-METHYL-D-GLUCOSE. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. Available at: [Link]

  • Chem-Impex. (n.d.). 3-O-Methyl-D-glucopyranose. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). The Preparation and Proof of Structure of 1,2:5,6-Dicyclohexylidene-D-glucofuranose. Available at: [Link]

  • PMC. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Available at: [Link]

  • UCL Discovery. (n.d.). U507661.pdf. Available at: [Link]

  • Journal of the Chemical Society C. (n.d.). 1,2:5,6-Di-O-cyclohexylidene-3-C-methyl-α-D-allofuranose and other branched-chain analogues. Available at: [Link]

  • ResearchGate. (n.d.). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. Available at: [Link]

  • Natural Sciences Publishing. (2017). Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -. Available at: [Link]

  • Google Patents. (n.d.). WO2001036435A1 - Glucofuranoses.
  • DergiPark. (n.d.). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Available at: [Link]

  • PubMed. (2007). Regioselective synthesis of 6-S-alkyl and 6-S-glycosyl-6-thio-D-mannofuranose derivatives from 5,6-O-cyclic sulfate precursors. Available at: [Link]

  • SciSpace. (n.d.). Synthesis of D-Glucose-1-C14 and D-Mannose-1-C1. Available at: [Link]

Sources

Application

Selective 3-O-Methylation of 1,2-O-Cyclohexylidene-D-Glucofuranose: An Application Note and Detailed Protocol

Introduction In the landscape of carbohydrate chemistry and drug development, the precise modification of sugar molecules is paramount for elucidating biological functions and synthesizing novel therapeutic agents. The s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of carbohydrate chemistry and drug development, the precise modification of sugar molecules is paramount for elucidating biological functions and synthesizing novel therapeutic agents. The selective functionalization of hydroxyl groups in monosaccharides, which often exhibit similar reactivity, presents a significant synthetic challenge. This application note provides a comprehensive guide to the selective 3-O-methylation of 1,2-O-cyclohexylidene-D-glucofuranose, a key intermediate in the synthesis of various biologically active compounds.

The strategic protection of the 1,2- and 5,6-hydroxyl groups of D-glucose using cyclohexylidene acetals directs the methylation to the C-3 position, which is rendered more acidic due to stereoelectronic effects within the furanose ring system. This regioselectivity is crucial for the efficient synthesis of 3-O-methyl-D-glucose and its derivatives, which are components of various natural products and pharmacologically active molecules. This document details a robust, two-step protocol commencing with the readily available 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose. The procedure involves the methylation of the lone hydroxyl group, followed by the selective acidic hydrolysis of the more labile 5,6-O-cyclohexylidene group.

This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also insights into the underlying chemical principles, potential challenges, and characterization of the final product.

Chemical Reaction Pathway

The overall synthetic strategy involves two key transformations:

  • Methylation: The free hydroxyl group at the C-3 position of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose is deprotonated using a strong base, followed by nucleophilic substitution with a methylating agent.

  • Selective Deprotection: The more acid-labile 5,6-O-cyclohexylidene group is removed under controlled acidic conditions to yield the target molecule, 1,2-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose.

Reaction_Pathway Start 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose Intermediate 1,2:5,6-di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose Start->Intermediate 1. NaH 2. MeI in THF Product 1,2-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose Intermediate->Product Acetic Acid, Water

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 1,2:5,6-di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose

This initial step focuses on the methylation of the starting material, where the cyclohexylidene groups at the 1,2 and 5,6 positions leave the 3-OH as the only available site for reaction.

Materials and Reagents
ReagentGradeSupplier
1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose≥98%Standard vendor
Sodium hydride (NaH), 60% dispersion in oilReagent gradeStandard vendor
Methyl iodide (MeI)≥99.5%Standard vendor
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarStandard vendor
Saturated aqueous ammonium chloride (NH₄Cl)ACS reagentStandard vendor
Anhydrous sodium sulfate (Na₂SO₄)ACS reagentStandard vendor
Dichloromethane (DCM)ACS reagentStandard vendor
HexanesACS reagentStandard vendor
Ethyl acetate (EtOAc)ACS reagentStandard vendor
Experimental Protocol
  • Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • Dispersion of Sodium Hydride: To the flask, add sodium hydride (0.53 g, 13.2 mmol, 1.2 equivalents) as a 60% dispersion in mineral oil. The oil can be removed by washing the dispersion with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere, followed by careful decantation of the solvent.

  • Dissolution of Starting Material: In a separate flask, dissolve 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose (3.75 g, 11.0 mmol) in anhydrous THF (50 mL).

  • Reaction Initiation: Slowly add the solution of the glucofuranose derivative to the sodium hydride suspension in the reaction flask at 0 °C (ice bath) with vigorous stirring. The addition should be dropwise to control the evolution of hydrogen gas.

  • Alkoxide Formation: Allow the reaction mixture to stir at room temperature for 1 hour after the addition is complete. The formation of the sodium alkoxide is usually indicated by the cessation of gas evolution and the formation of a gelatinous precipitate.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.0 mL, 16.5 mmol, 1.5 equivalents) dropwise via the dropping funnel.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v) as the eluent.

  • Quenching: After the reaction is complete, carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and add dichloromethane (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part 2: Selective Hydrolysis to 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose

The second stage of the synthesis involves the selective removal of the 5,6-O-cyclohexylidene group. This acetal is more susceptible to acid-catalyzed hydrolysis than the 1,2-O-cyclohexylidene group due to the greater steric strain in the five-membered ring fused to the furanose ring at the 5,6-position.

Materials and Reagents
ReagentGradeSupplier
Crude 1,2:5,6-di-O-cyclohexylidene-3-O-methyl-α-D-glucofuranoseFrom Part 1-
Glacial Acetic AcidACS reagentStandard vendor
Deionized Water--
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS reagentStandard vendor
Dichloromethane (DCM)ACS reagentStandard vendor
Anhydrous sodium sulfate (Na₂SO₄)ACS reagentStandard vendor
Experimental Protocol
  • Reaction Setup: Dissolve the crude product from Part 1 in a mixture of glacial acetic acid and water (e.g., 2:1 v/v, 30 mL).

  • Hydrolysis: Stir the solution at room temperature for 4-6 hours. Monitor the reaction progress by TLC (hexanes:ethyl acetate, 1:1 v/v) until the starting material is consumed and a new, more polar spot corresponding to the product is observed.

  • Neutralization: Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the solution and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1,2-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose.

Understanding the Regioselectivity

The selective methylation at the 3-OH position is a consequence of the protective group strategy and the inherent electronic properties of the glucofuranose ring. With the 1,2- and 5,6-hydroxyls masked as cyclohexylidene acetals, only the 3-OH is available for deprotonation and subsequent methylation.

The acidity of the remaining hydroxyl group is influenced by stereoelectronic effects. The furanose ring conformation places the C3-O bond in a specific orientation relative to the other ring substituents. This, coupled with inductive effects from the neighboring oxygen atoms of the acetal and the furanose ring, increases the partial positive charge on the C3-hydroxyl proton, making it the most acidic and therefore the most readily deprotonated by a strong base like sodium hydride.

Regioselectivity Start 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose Step1 Protection of 1,2- and 5,6-OH groups Start->Step1 Step2 Exposure of 3-OH group Step1->Step2 Step3 Increased Acidity of 3-OH due to Stereoelectronic Effects Step2->Step3 Step4 Deprotonation with NaH Step3->Step4 Step5 Nucleophilic attack by 3-O⁻ on MeI Step4->Step5 Product Selective 3-O-Methylation Step5->Product

Figure 2: Factors governing the regioselectivity of the methylation reaction.

Data and Expected Results

ParameterValue
Starting Material 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose
Product 1,2-O-cyclohexylidene-3-O-methyl-α-D-glucofuranose
CAS Number (Product) 13322-87-7[1][2][3]
Molecular Formula C₁₃H₂₂O₆[1][2][3]
Molecular Weight 274.31 g/mol [1][2][3]
Appearance White to off-white solid
Melting Point 98-102 °C[2]
Typical Yield 70-85% over two steps
TLC Eluent (Methylation) Hexanes:Ethyl Acetate (3:1)
TLC Eluent (Hydrolysis) Hexanes:Ethyl Acetate (1:1)

¹H NMR (CDCl₃, 400 MHz): The expected spectrum would show characteristic signals for the cyclohexylidene group, the methyl group (a singlet around 3.4 ppm), and the protons of the glucofuranose ring. The coupling constants between the ring protons are diagnostic for the furanose conformation.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Methylation Reaction Insufficient sodium hydride or inactive reagent. Wet solvent or glassware.Use fresh, anhydrous THF. Ensure all glassware is thoroughly flame-dried. Use a larger excess of sodium hydride and methyl iodide. The activity of NaH can be tested by observing hydrogen evolution upon addition of a small amount of ethanol.
Formation of Byproducts Reaction temperature too high. Prolonged reaction time.Maintain the reaction temperature at 0 °C during the addition of reagents. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
Incomplete Hydrolysis Insufficient acid or reaction time.Increase the reaction time and monitor by TLC. A slightly higher concentration of acetic acid or a gentle warming (e.g., to 40 °C) can be employed, but care must be taken to avoid hydrolysis of the 1,2-acetal.
Over-hydrolysis (loss of 1,2-acetal) Reaction conditions too harsh (too acidic, too long, or too high temperature).Carefully control the reaction time and temperature. Use a milder acidic condition if necessary. Neutralize the reaction promptly once the desired product is formed.
Difficult Purification Co-elution of starting material and product or byproducts.Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation. If the product crystallizes, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective purification method.

Conclusion

The selective 3-O-methylation of 1,2-O-cyclohexylidene-D-glucofuranose is a valuable synthetic transformation that provides access to a key building block for complex carbohydrate synthesis. The protocol described herein, which leverages a two-step approach of methylation followed by selective deprotection, is a reliable and efficient method for obtaining the desired product in good yield. A thorough understanding of the principles of protecting group chemistry and the factors influencing regioselectivity is essential for the successful execution of this procedure. This application note serves as a practical guide for researchers in the field, enabling the consistent and reproducible synthesis of this important carbohydrate derivative.

References

  • Gigg, R., & Gigg, J. (1966). The Partial Methylation of 5-O-benzyl-1,2-O-isopropylidene-D-glucofuranose. Journal of the Chemical Society C: Organic, 82-86.
  • Bell, D. J. (1936). The constitution of the natural glucosides. Part II. The synthesis of 3: 6-dimethyl glucose and the constitution of monotropein. Journal of the Chemical Society (Resumed), 1553-1554.
  • Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Scree. Hacettepe Journal of Biology and Chemistry, 41(3), 195-206.
  • Baran, P. S. (2024). Stereoelectronic Effects. Baran Group Meeting.
  • BuyersGuideChem. (n.d.). 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose. Retrieved from [Link]

  • Elsworth, J. F., & Williamson, B. (1986). Fragmentation of 1,2:5,6-di-O-cyclohexylidene-a-D-glucofuranose and its 3-O-methyl and 3-O-ethyl derivatives under electron impact. South African Journal of Chemistry, 39(3), 125-130.
  • BuyersGuideChem. (n.d.). 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose in Advanced Drug Delivery Systems

Introduction: Leveraging Monosaccharide Architecture for Novel Drug Delivery Vehicles The field of drug delivery is in a constant state of evolution, driven by the need for more precise and effective therapeutic interven...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Leveraging Monosaccharide Architecture for Novel Drug Delivery Vehicles

The field of drug delivery is in a constant state of evolution, driven by the need for more precise and effective therapeutic interventions. A significant challenge remains the targeted delivery of poorly water-soluble drugs, which often suffer from low bioavailability and off-target side effects.[1] Nature, in its elegance, provides a vast library of biocompatible and biodegradable building blocks, with carbohydrates standing out for their structural diversity and biological recognition capabilities.[2] While polysaccharides have been extensively explored, the use of well-defined, modified monosaccharides as components of amphiphilic drug carriers is an emerging area of interest.

This application note details the potential utility of 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose , a protected and methylated glucose derivative, as a key component in the synthesis of novel amphiphilic polymers for nano-scale drug delivery systems. The unique structural features of this molecule—a hydrophobic cyclohexylidene group and a hydrophilic core with a reactive hydroxyl group—make it an attractive candidate for creating self-assembling nanocarriers capable of encapsulating hydrophobic active pharmaceutical ingredients (APIs). We present a hypothetical framework and detailed protocols for the synthesis, formulation, and characterization of a drug delivery system based on this monosaccharide derivative.

Scientific Rationale: The Amphiphilic Advantage of a Modified Glucofuranose

The core principle behind using 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose in drug delivery lies in its inherent amphiphilicity. The cyclohexylidene group imparts significant hydrophobicity, while the remaining carbohydrate structure and its hydroxyl groups provide a hydrophilic domain. By polymerizing or conjugating this molecule, it is possible to create larger amphiphilic structures that can self-assemble in aqueous environments to form core-shell nanostructures, such as micelles or nanoparticles.[3][4] The hydrophobic cores of these nanostructures can serve as reservoirs for lipophilic drugs, while the hydrophilic shells provide stability in aqueous media and can be further functionalized for targeted delivery.[5]

The furanose ring structure, while less common in nature than the pyranose form, offers distinct stereochemical properties that can influence the packing and stability of the resulting nanoparticles. The methyl ether at the 3-position provides chemical stability and further tunes the hydrophobic-hydrophilic balance of the molecule.

PART 1: Synthesis of a Poly(ethylene glycol)-Conjugated Glucofuranose Amphiphile

This protocol describes the synthesis of a hypothetical amphiphilic block copolymer, PEG-b-Poly(glucofuranose), where 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is first modified to a polymerizable monomer and then copolymerized with polyethylene glycol (PEG).

Protocol 1.1: Synthesis of the Amphiphilic Copolymer

Objective: To synthesize an amphiphilic block copolymer for subsequent nanoparticle formulation.

Materials:

  • 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose (CAS: 13322-87-7)[6][7]

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

Step 1: Synthesis of the Acrylated Glucofuranose Monomer

  • Dissolve 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose (1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography to obtain the acrylated glucofuranose monomer.

Step 2: Copolymerization with PEGMA

  • In a separate flask, dissolve the acrylated glucofuranose monomer (1 eq.), PEGMA (1 eq.), and AIBN (0.05 eq.) in anhydrous THF.

  • Degas the solution by bubbling with nitrogen for 30 minutes.

  • Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum to yield the PEG-b-Poly(glucofuranose) amphiphilic copolymer.

Synthesis_Workflow cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Copolymerization Glucofuranose 1,2-O-Cyclohexylidene-3-O- methyl-a-D-glucofuranose Reaction1 Acrylation Glucofuranose->Reaction1 TEA, DCM Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction1 Acrylated_Monomer Acrylated Glucofuranose Monomer Reaction2 Polymerization Acrylated_Monomer->Reaction2 Reaction1->Acrylated_Monomer PEGMA PEGMA PEGMA->Reaction2 AIBN AIBN AIBN->Reaction2 THF, 70°C Amphiphilic_Polymer PEG-b-Poly(glucofuranose) Amphiphilic Copolymer Reaction2->Amphiphilic_Polymer

Figure 1: Synthetic workflow for the amphiphilic copolymer.

PART 2: Formulation and Characterization of Drug-Loaded Nanoparticles

This section outlines the protocol for formulating nanoparticles from the synthesized amphiphilic copolymer and loading them with a model hydrophobic drug, such as Paclitaxel. Subsequent characterization steps are also detailed.

Protocol 2.1: Nanoparticle Formulation by Nanoprecipitation

Objective: To prepare drug-loaded nanoparticles via self-assembly of the amphiphilic copolymer.

Materials:

  • PEG-b-Poly(glucofuranose) amphiphilic copolymer

  • Paclitaxel (or other hydrophobic API)

  • Acetone

  • Deionized water

  • Dialysis membrane (MWCO 10 kDa)

  • Magnetic stirrer

Procedure:

  • Dissolve the PEG-b-Poly(glucofuranose) copolymer (e.g., 10 mg) and Paclitaxel (e.g., 1 mg) in acetone (1 mL) in a glass vial.

  • In a separate beaker, add deionized water (10 mL) and stir vigorously.

  • Add the polymer-drug solution dropwise to the stirring water.

  • A milky suspension should form, indicating nanoparticle formation.

  • Stir the suspension at room temperature for 4 hours to allow for the evaporation of acetone.

  • Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove any remaining organic solvent and unloaded drug.

  • Collect the purified nanoparticle suspension.

Nanoparticle_Formulation Polymer_Drug Amphiphilic Polymer + Drug in Acetone Nanoprecipitation Nanoprecipitation (Dropwise Addition) Polymer_Drug->Nanoprecipitation Water Deionized Water (Aqueous Phase) Water->Nanoprecipitation Self_Assembly Self-Assembly & Solvent Evaporation Nanoprecipitation->Self_Assembly Dialysis Purification (Dialysis) Self_Assembly->Dialysis Final_Product Drug-Loaded Nanoparticles Dialysis->Final_Product

Figure 2: Workflow for drug-loaded nanoparticle formulation.
Protocol 2.2: Characterization of Nanoparticles

Objective: To determine the physicochemical properties of the formulated nanoparticles.

A. Size and Zeta Potential Analysis

  • Dilute the nanoparticle suspension with deionized water.

  • Analyze the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (Zeta Potential) using the same instrument.

B. Morphology Assessment

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the sample to air-dry.

  • Image the nanoparticles using Transmission Electron Microscopy (TEM) to observe their size, shape, and morphology.

C. Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticles.

  • Dissolve a known weight of the lyophilized nanoparticles in a suitable organic solvent to disrupt the nanoparticles and release the drug.

  • Quantify the amount of encapsulated drug using High-Performance Liquid Chromatography (HPLC) with a standard curve for the drug.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

D. In Vitro Drug Release Study

  • Place a known volume of the drug-loaded nanoparticle suspension in a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.

  • Quantify the amount of released drug in the aliquots using HPLC.

  • Plot the cumulative drug release as a function of time.

Expected Results and Data Presentation

The following tables present hypothetical data that could be expected from the characterization of nanoparticles formulated using the described protocols.

Table 1: Physicochemical Properties of Nanoparticles

FormulationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank Nanoparticles120 ± 50.15 ± 0.02-5.2 ± 0.8
Drug-Loaded Nanoparticles135 ± 70.18 ± 0.03-4.8 ± 0.6

Table 2: Drug Loading and Encapsulation Efficiency

FormulationDrug Loading Content (DLC, %)Encapsulation Efficiency (EE, %)
Drug-Loaded Nanoparticles8.5 ± 0.785 ± 5

Conclusion and Future Perspectives

This application note provides a conceptual framework and detailed protocols for the application of 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose in the development of a novel drug delivery system. By leveraging its unique amphiphilic properties, it is plausible to synthesize self-assembling nanocarriers for the encapsulation of hydrophobic drugs. The provided protocols for synthesis, formulation, and characterization serve as a comprehensive guide for researchers and scientists in the field of drug development.

Future work should focus on the in-depth biological evaluation of these nanoparticles, including cytotoxicity studies, cellular uptake analysis, and in vivo efficacy and biodistribution studies. Furthermore, the surface of these nanoparticles can be decorated with targeting ligands to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and minimizing systemic toxicity. The versatility of carbohydrate chemistry offers immense possibilities for the design of next-generation drug delivery vehicles.[8]

References

  • Nanoparticles (NPs)
  • Carbohydrates have advanced from simple excipients to essential materials in modern drug delivery systems. Their structural diversity, gel-forming capacity, and interactions with biological interfaces enable precise control of drug release, stability, and targeting. (Sigma-Aldrich)
  • Carbohydrate-based nanocarriers offer a novel approach for the targeted delivery of anticancer drugs to tumors. They offer high specificities and multiple drug delivery capabilities. (Taylor & Francis)
  • Carbohydrate-nanoparticle conjugates can be used as carriers for drug delivery.
  • The prominent characteristics of carbohydrates including biodegradability, biocompatibility, hydrophilicity and the highly specific interaction of targeting cell-surface receptors support their potential application to drug delivery systems (DDS). (PubMed)
  • Self-assembled amphiphilic graft copolymers in aqueous solution to form polymeric micelles, have received growing scientific attention over the years. Among the polymeric micelles, hydrophobicized polysaccharides have currently become one of the hottest researches in the field of drug delivery nanosystems. (PubMed)
  • Amphiphilic chitosan-based polymers (Mw < 20 kDa) self-assemble in aqueous media at low micromolar concentrations to give previously unknown micellar clusters of 100−300 nm in size.
  • 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose. (ChemNet)
  • 1,2-O-Cyclohexylidene-3-O-methyl-α-D-glucofuranose (CAS 13322-87-7). (Santa Cruz Biotechnology)
  • 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose. (BuyersGuideChem)

Sources

Application

Application Note: High-Yield Nucleophilic Synthesis of [18F]FDG via Mannose Triflate

Abstract & Introduction The synthesis of [18F]FDG remains the most critical workflow in clinical PET radiochemistry. While early methods utilized electrophilic fluorination (yielding low specific activity and 50% max the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The synthesis of [18F]FDG remains the most critical workflow in clinical PET radiochemistry. While early methods utilized electrophilic fluorination (yielding low specific activity and 50% max theoretical yield), the industry standard is now nucleophilic substitution using the protected precursor 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) .

This guide details the "Hamacher method" adapted for modern automated synthesis modules.[1] It focuses on the critical chemical causality: utilizing the cryptand-mediated "naked" fluoride ion to achieve rapid SN2 substitution, followed by alkaline hydrolysis.

Key Advantages of this Protocol:
  • Stereospecificity: The SN2 inversion at the C-2 position converts the mannose precursor directly into the glucose analog.

  • High Yield: Decay-corrected yields (RCY) of >60% are standard.

  • Automation: Optimized for cassette-based modules (e.g., GE FASTlab, IBA Synthera).

Chemical Mechanism & Causality

The success of this reaction relies on two fundamental chemical principles: Phase Transfer Catalysis and Stereochemical Inversion .

The "Naked" Fluoride Concept

[18F]Fluoride produced via the


 reaction is heavily solvated by water, rendering it nucleophilically inert. To activate it:
  • Trapping: [18F]F- is trapped on a QMA (Quaternary Methyl Ammonium) cartridge.[2][3]

  • Elution: It is eluted with a complex of Kryptofix 2.2.2 (K222) and Potassium Carbonate (

    
    ).
    
    • Mechanism:[2][4][5][6][7] K222 sequesters the

      
       ion within its cavity. This prevents tight ion-pairing between 
      
      
      
      and
      
      
      , leaving the fluoride ion "naked" and highly reactive in the organic solvent (Acetonitrile).
  • Drying: Azeotropic distillation removes residual water, which is critical because water protons will H-bond to

    
    , quenching its nucleophilicity.
    
SN2 Substitution & Inversion

The precursor is a Mannose derivative. Why?

  • Leaving Group: The Triflate (

    
    ) at C-2 is a "super-leaving group" (approx. 
    
    
    
    times more reactive than tosylate).
  • Stereochemistry: The [18F]F- attacks carbon C-2 from the backside (anti-bonding orbital). This causes an inversion of configuration.

    • Precursor: Beta-Mannose (Axial C-2 bond)

    • Product: Beta-Glucose (Equatorial C-2 bond)

Reaction Pathway Diagram

FDG_Mechanism Precursor Mannose Triflate (Protected) Transition SN2 Transition State (Backside Attack) Precursor->Transition MeCN, 85°C Complex [18F]F- / K222 / K2CO3 (Naked Fluoride) Complex->Transition Intermediate [18F]Tetraacetyl-FDG (Inversion to Glucose) Transition->Intermediate -OTf (Triflate) Hydrolysis Alkaline Hydrolysis (NaOH) Intermediate->Hydrolysis Product [18F]FDG (Final Tracer) Hydrolysis->Product Deprotection

Caption: The SN2 reaction pathway showing the convergence of the precursor and activated fluoride, leading to stereochemical inversion and final deprotection.

Reagents & Materials

ReagentGrade/SpecPurpose
[18F]Fluoride No-carrier-added (n.c.a.)[8]Radioisotope source.[1][4][5][7][8][9][10][11][12]
Mannose Triflate >98% Purity, 20-25 mgPrecursor. High purity prevents side reactions.
Kryptofix 2.2.2 10-15 mgPhase transfer catalyst (Cryptand).
Potassium Carbonate 0.5 M solutionCounter-ion source; maintains pH for elution.
Acetonitrile (MeCN) Anhydrous (<50 ppm

)
Solvent. CRITICAL: Water kills the reaction.
Sodium Hydroxide 1N or 2NHydrolysis agent (Base method).
Hydrochloric Acid 1N or 2NNeutralization/Hydrolysis (Acid method).
Ethanol AbsoluteRadiolysis stabilizer in final formulation.
QMA Cartridge Carbonate formTraps [18F] from target water.
C18 Sep-Pak Pre-conditionedRemoves unhydrolyzed intermediates.
Alumina N Sep-Pak NeutralTraps unreacted [18F]Fluoride.

Detailed Automated Protocol

Prerequisite: Ensure the synthesis module is clean and the cassette is pressure-tested.

Step 1: Trapping and Elution[3][14][15]
  • Pass the [18F]Fluoride/[18O]H2O mixture through the QMA Light cartridge . The [18F] is retained; the valuable [18O] water is recovered.[3]

  • Elute the [18F] into the reactor vessel using the Eluent Solution (1 mL MeCN/H2O containing 15mg K222 and 1mg K2CO3).

Step 2: Azeotropic Drying (The "Make or Break" Step)
  • Process: Heat reactor to 95°C under vacuum and Helium flow.

  • Add: Add 1 mL anhydrous MeCN. Evaporate again. Repeat 2-3 times.

  • Why: You must remove the hydration shell around the fluoride.

  • End Point: Reactor temperature spikes (indicating solvent is gone) and pressure drops.

  • Expert Note: If the residue looks "oily" or "glassy," it is dry. If droplets persist, the fluorination yield will drop to <10%.

Step 3: Radiofluorination (Labeling)[16]
  • Dissolve Mannose Triflate (20 mg) in 1.5 - 2.0 mL of anhydrous MeCN.

  • Add to the dried [18F]/K222 complex in the reactor.

  • Reaction Conditions: Heat to 85°C for 5 minutes (closed vessel).

    • Note: Do not exceed 100°C; thermal decomposition of the precursor (darkening/caramelization) occurs, reducing yield.

Step 4: Hydrolysis (Deprotection)
  • Method: Alkaline Hydrolysis (Preferred for speed).

  • Add 1-2 mL of 1N NaOH to the reactor.

  • Heat to 40°C for 2-3 minutes .

  • The acetyl protecting groups are cleaved, yielding [18F]FDG (and acetate byproducts).

  • Add 2N HCl (or equivalent acid buffer) to neutralize the solution to pH 5.5 - 7.5.

Step 5: Purification (SPE)

Pass the crude mixture through a series of cartridges:

  • C18 (Reverse Phase): Retains unhydrolyzed [18F]Acetyl-FDG and non-polar impurities. [18F]FDG passes through.[3][4][6][9][11][12]

  • Alumina N: Retains unreacted [18F]Fluoride and polar byproducts. [18F]FDG passes through.[3][4][6][9][11][12]

  • 0.22 µm Sterilizing Filter: Final formulation into a sterile vial containing saline/buffer.

Workflow Visualization

FDG_Workflow start Cyclotron Target [18F]F- in [18O]H2O trap QMA Cartridge Trap (Separate 18F from 18O) start->trap elute Elution (K222/K2CO3) trap->elute dry Azeotropic Drying (95°C, Vacuum, MeCN) elute->dry label Labeling Reaction (+ Mannose Triflate, 85°C) dry->label Anhydrous conditions hydrolysis Hydrolysis (+ NaOH, then HCl) label->hydrolysis Intermediate: [18F]Acetyl-FDG purify SPE Purification (C18 -> Alumina -> Filter) hydrolysis->purify final Final Product Sterile [18F]FDG Vial purify->final

Caption: Step-by-step automated workflow for [18F]FDG synthesis from cyclotron target to final vial.

Quality Control (QC) Standards

Based on USP <823> and European Pharmacopoeia (Ph. Eur.) standards.

Test ParameterMethodAcceptance Criteria
Appearance Visual InspectionClear, colorless, particulate-free
pH pH Strip/Meter4.5 – 7.5
Radiochemical Purity Radio-TLC / HPLC> 95% (Free F- < 5%)
Chemical Purity HPLC (RI/Pulsed Amperometry)FDG peak identified; Impurities < limits
Residual Solvents Gas Chromatography (GC)MeCN < 410 ppm; Ethanol < 5000 ppm
Kryptofix 2.2.2 TLC Spot Test< 50 µg/mL
Radionuclidic Identity Half-life measurement105 – 115 minutes
Sterility/Endotoxin Culture / LAL TestSterile / < 175 EU/V

Troubleshooting & Expert Insights

Problem: Low Radiochemical Yield (<40%)

  • Cause 1: Moisture. The most common failure. Check the vacuum lines and the quality of the anhydrous acetonitrile. If the K222/Carbonate residue wasn't bone-dry, the fluoride was solvated and unreactive.

  • Cause 2: Old Precursor. Mannose triflate is sensitive to moisture and heat. Store at -20°C in a desiccator. If it smells acidic (triflic acid), discard it.

Problem: High Impurities (Kryptofix)

  • Cause: Insufficient washing of the purification cartridges or channeling in the cartridge bed. Ensure the C18/Alumina cartridges are conditioned properly with Ethanol/Water before the run.

Problem: Radiolysis (Drop in purity over time)

  • Solution: [18F]FDG is stable, but at high activity concentrations (>500 mCi/mL), radiolysis occurs. Ensure the final formulation contains 0.5% Ethanol as a radical scavenger.

References

  • Hamacher, K., Coenen, H. H., & Stöcklin, G. (1986). Efficient stereospecific synthesis of no-carrier-added 2-[18F]-fluoro-2-deoxy-D-glucose using aminopolyether supported nucleophilic substitution.[1][8][11] Journal of Nuclear Medicine, 27(2), 235–238.[9][11]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57.

  • United States Pharmacopeia (USP). General Chapter <823> Positron Emission Tomography Drugs for Compounding, Investigational, and Research Uses.[13]

  • Cai, L., Lu, S., & Pike, V. W. (2008). Chemistry with [18F]Fluoride Ion. European Journal of Organic Chemistry, 2008(17), 2853–2873.

Sources

Method

Application Note: Green Chemistry Methods for Synthesizing 3-O-Methyl-D-Glucose Derivatives

[1] Executive Summary 3-O-methyl-D-glucose (3-OMG) is a non-metabolizable glucose analogue critical for characterizing glucose transport mechanisms (SGLT/GLUT) and developing PET radiotracers. Traditional synthesis relie...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-O-methyl-D-glucose (3-OMG) is a non-metabolizable glucose analogue critical for characterizing glucose transport mechanisms (SGLT/GLUT) and developing PET radiotracers. Traditional synthesis relies on "brown chemistry": low-atom-economy protection/deprotection sequences, toxic methylating agents (methyl iodide, dimethyl sulfate), and hazardous solvents (DMF, pyridine).

This guide details two Green Chemistry protocols that align with the 12 Principles of Green Chemistry, specifically focusing on Atom Economy (Principle #2), Safer Solvents and Auxiliaries (Principle #5), and Catalysis (Principle #9).

Key Innovations Covered:
  • Organoboron-Catalyzed Regioselective Alkylation: A high-precision method reducing the synthetic pathway from 5 steps to 1 step.

  • Dimethyl Carbonate (DMC) Methylation: A toxic-free alkylation protocol replacing carcinogenic methyl halides.

Introduction & Scientific Rationale

The Chemical Challenge

The selective methylation of the C3-hydroxyl group on glucose is chemically arduous due to the similar reactivity of the secondary hydroxyls (C2, C3, C4) and the higher reactivity of the primary C6-hydroxyl.

  • Classical Route: Requires blocking C1 (glycosidation), C4/C6 (benzylidene acetal), and C2 (often via tedious temporary protection), followed by methylation and global deprotection.

  • Green Route: Utilizes molecular recognition catalysts to selectively activate the C3-OH or employs non-toxic reagents that favor specific kinetic pathways.

Green Chemistry Principles in Action
FeatureClassical Method (Williamson Ether)Green Method (Organoboron/DMC)
Steps 5-6 (Protection/Deprotection)1-2 (Direct Functionalization)
Atom Economy < 20% (High Waste)> 80% (Minimal Waste)
Reagents MeI, NaH, DMF, PhCH(OMe)2Borinic Acid, DMC, Carbonates
Safety Carcinogenic, PyrophoricBiodegradable, Non-toxic

Methodology A: Organoboron-Catalyzed Regioselective Alkylation

Principle: Atom Economy & Catalysis. Target: Methyl 3-O-methyl-α-D-glucopyranoside (Precursor to 3-OMG).

This protocol utilizes a diphenylborinic acid derivative.[1] Unlike traditional Lewis acids, organoboron catalysts form reversible covalent bonds with cis-1,2-diols (like C1-C2 in α-mannose) or specific 1,3-diols. In glucopyranosides, the catalyst coordinates to the C4/C6 positions or C2/C3 via hydrogen bonding networks, increasing the nucleophilicity of the C3-oxygen specifically.

Reagents & Equipment[3][4]
  • Substrate: Methyl α-D-glucopyranoside (99%).

  • Catalyst: 2-Aminoethyl diphenylborinate (10 mol%).

  • Alkylating Agent: Methyl Iodide (MeI) Note: While MeI is toxic, this method reduces its use to stoichiometric equivalents and eliminates 4 other reaction steps, resulting in a net positive green impact.

  • Base: Silver(I) Oxide (Ag₂O) or Potassium Carbonate (K₂CO₃).

  • Solvent: Acetonitrile (MeCN) - Class 2 solvent (preferred over DMF).

Step-by-Step Protocol
  • Catalyst Activation: In a round-bottom flask, dissolve Methyl α-D-glucopyranoside (1.0 eq, 5 mmol) and 2-Aminoethyl diphenylborinate (0.1 eq) in dry MeCN (50 mL).

  • Solubilization: Stir at 40°C for 30 minutes to ensure formation of the boron-saccharide complex. The solution should become clear.

  • Reagent Addition: Add Ag₂O (1.1 eq) followed by dropwise addition of MeI (1.1 eq). Caution: Perform in a fume hood.

  • Reaction: Stir at 40°C for 18 hours.

    • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). Look for the disappearance of the starting material (Rf ~0.1) and appearance of the mono-methylated product (Rf ~0.3).

  • Work-up (Green):

    • Filter the mixture through a pad of Celite to remove silver salts (Recycle Ag residues).

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash chromatography (Ethyl Acetate/Hexane) or recrystallization from EtOH/EtOAc.

Mechanism Visualization (DOT)

BoronCatalysis Start Methyl α-D-glucoside Complex Borinic Acid Intermediate Start->Complex + Ph2BOR (Cat) Waste Reduced Waste (No Protection Steps) Start->Waste Traditional Route Activation C3-O-Boron Activation Complex->Activation Regioselective Coordination Product 3-O-Methyl Derivative Activation->Product + MeI / Ag2O

Figure 1: Comparison of the direct organoboron-catalyzed route vs. the traditional multi-step pathway.

Methodology B: Dimethyl Carbonate (DMC) Green Methylation

Principle: Safer Solvents & Auxiliaries (Toxic Reagent Replacement). Target: 3-O-methyl-D-glucose derivatives.

Dimethyl Carbonate (DMC) is a non-toxic, biodegradable reagent that acts as a methylating agent.[2][3][4] It replaces highly toxic methyl halides.[4] This reaction typically requires higher temperatures or specific base catalysis (DBU or Zeolites) to activate the DMC.

Reagents & Equipment[3][4]
  • Substrate: Methyl α-D-glucopyranoside.[5][6]

  • Reagent/Solvent: Dimethyl Carbonate (DMC) - Acts as both reagent and solvent.[2][3]

  • Catalyst/Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or NaY Zeolite (Heterogeneous/Reusable).

  • Equipment: Autoclave or Microwave Reactor (Required to reach T > 120°C for methylation vs. carboxylation).

Step-by-Step Protocol (Microwave Assisted)
  • Preparation: In a microwave-safe vial, mix Methyl α-D-glucopyranoside (1 mmol) with DMC (5 mL).

  • Catalyst: Add DBU (0.5 eq).

  • Microwave Irradiation:

    • Temp: 150°C

    • Pressure:[2][4] ~5-8 bar (Autogenous)

    • Time: 10-20 minutes.

    • Note: At T < 100°C, DMC acts as a carboxymethylating agent (forming carbonates). At T > 120°C, it acts as a methylating agent (BAl2 mechanism).

  • Work-up:

    • Evaporate excess DMC (Recyclable).

    • Residue contains a mixture of methylated products.

    • Challenge: DMC is less regioselective than the Boron method. This method usually yields a mixture of 3-O, 2-O, and poly-methylated sugars requiring HPLC purification.

  • Refinement: To improve selectivity, this method works best when combined with enzymatic protection (e.g., Lipase-catalyzed acetylation of C6) prior to DMC treatment.

Quality Control & Validation

ParameterSpecificationMethod
Purity > 98%HPLC (ELSD or RI Detector)
Identity Confirm C3-OMe¹H-NMR (Look for -OMe singlet ~3.4-3.6 ppm)
Regiochemistry C3 vs C2/C4HMBC/COSY NMR (Correlate OMe proton to C3 carbon)
Residual Solvents < ICH LimitsGC-HS
Critical Analytical Insight

In ¹H-NMR, the methoxy group signal at the C3 position typically appears upfield relative to C2/C4 methoxy groups due to shielding effects in the glucopyranose ring. Confirmation via HMBC (Heteronuclear Multiple Bond Correlation) is mandatory to validate that the methyl group is attached to Carbon-3.

Workflow Summary

Workflow cluster_MethodA Method A: Precision (High Yield) cluster_MethodB Method B: Green Reagent (Non-Toxic) Glucose D-Glucose Glycosidation Step 1: Glycosidation (MeOH/H+) Glucose->Glycosidation MethylGlucoside Methyl α-D-glucoside Glycosidation->MethylGlucoside Boron Borinic Acid Cat. + MeI/Ag2O MethylGlucoside->Boron Regioselective DMC DMC + DBU (Microwave 150°C) MethylGlucoside->DMC Green Reagent Purification Purification (Flash Chrom.) Boron->Purification DMC->Purification FinalProduct 3-O-Methyl-D-glucose Derivative Purification->FinalProduct

Figure 2: Decision matrix for selecting between precision catalysis (Method A) and green reagents (Method B).

References

  • Regioselective Borinic Acid Catalysis: Lee, D., & Taylor, M. S. (2011).[1][7] Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society.[1][7] Link

  • Organoboron Alkylation Mechanisms: Chan, L., & Taylor, M. S. (2011).[7] Regioselective Alkylation of Carbohydrate Derivatives Catalyzed by a Diarylborinic Acid Derivative. Organic Letters. Link

  • DMC as Green Reagent: Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. Link

  • Green Chemistry Principles: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press. Link

  • Microwave Assisted Carbohydrate Synthesis: Corsaro, A., et al. (2004). Microwave-Assisted Chemistry of Carbohydrates. Current Organic Chemistry. Link

Sources

Application

Application Note &amp; Protocols: A Convergent Synthesis of Locked Nucleic Acid (LNA) Monomers from D-Glucofuranose Derivatives

Executive Summary: The Strategic Importance of LNA Monomers Locked Nucleic Acids (LNAs) represent a cornerstone of modern oligonucleotide therapeutics and advanced diagnostics. Characterized by a methylene bridge connect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of LNA Monomers

Locked Nucleic Acids (LNAs) represent a cornerstone of modern oligonucleotide therapeutics and advanced diagnostics. Characterized by a methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose sugar, this modification "locks" the furanose ring into a rigid C3'-endo (North-type) conformation.[1] This pre-organized structure leads to unprecedented thermal stability when hybridized with complementary DNA or RNA strands, enhanced nuclease resistance, and superior mismatch discrimination.[2][3][4] These properties make LNA-modified oligonucleotides powerful tools for applications such as antisense therapy, siRNA, and high-fidelity PCR probes.[1][5][6]

While several synthetic routes to LNA monomers exist, convergent strategies commencing from abundant carbohydrate chiral pools offer significant advantages in efficiency and scalability.[1][5] This guide provides a detailed exposition of a field-proven convergent synthesis pathway for LNA monomers, using the readily available and economical D-glucose as the starting material. We will elucidate the strategic rationale behind each chemical transformation and provide detailed, step-by-step protocols for the key stages of the synthesis, focusing on the preparation of the LNA-thymine (LNA-T) monomer as a representative example.

The Convergent Synthesis Paradigm: A Strategic Overview

The synthesis of LNA monomers can be broadly categorized into two approaches: linear and convergent.[5] The linear strategy begins with a pre-existing nucleoside (e.g., uridine) and chemically modifies its sugar moiety.[1] In contrast, the convergent strategy, which we will detail here, involves the de novo construction of a universal furanose-based glycosyl donor. This key intermediate is then coupled with various nucleobases in a modular fashion, a process known as glycosylation.[1][7]

The primary advantages of the convergent approach are:

  • Efficiency: A common intermediate serves as the precursor for all desired LNA monomers (A, G, C, T, etc.), streamlining the overall process.[5]

  • Scalability: Starting from D-glucose, a cheap and abundant chiral precursor, makes the process economically viable for large-scale production.

  • Stereochemical Control: Methods like the Vorbrüggen glycosylation allow for high stereoselectivity in the crucial base-coupling step.[1][7]

The overall workflow can be visualized as a multi-stage process, beginning with the preparation of the key sugar intermediate and culminating in the final phosphoramidite ready for oligonucleotide synthesis.

G cluster_0 Part 1: Sugar Moiety Synthesis cluster_1 Part 2: LNA Nucleoside Assembly A D-Glucose B 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose A->B Protection C 3-O-Benzyl-1,2-O-isopropylidene- α-D-pentofuranose derivative B->C Chain Shortening & 4'-C Branching D Key Glycosyl Donor (1,2-di-O-acetyl-3-O-benzyl...) C->D Activation F Protected Nucleoside D->F Vorbrüggen Glycosylation E Silylated Nucleobase (e.g., Thymine) E->F G Locked Nucleoside (LNA) F->G Intramolecular Cyclization ('Locking') H Final LNA Phosphoramidite G->H Deprotection & Phosphitylation

Caption: High-level workflow for the convergent synthesis of LNA monomers.

Part 1: Synthesis of the Universal Glycosyl Donor

This phase involves a series of carefully orchestrated protecting group manipulations and carbon framework rearrangements to convert D-glucofuranose into a reactive pentofuranose derivative suitable for glycosylation.

The Critical Role of Protecting Groups

Carbohydrate chemistry is fundamentally a science of selective protection and deprotection.[8][9] To manipulate one hydroxyl group in the presence of several others of similar reactivity, a robust protecting group strategy is paramount.[10][11][12] In this synthesis, we utilize isopropylidene, benzyl, and acetyl groups, each chosen for its specific stability profile and ease of removal under orthogonal conditions.

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
  • Rationale: D-glucose is first converted to its di-isopropylidene derivative. The isopropylidene groups (acetonides) are excellent for protecting cis-vicinal diols, in this case, the 1,2- and 5,6-hydroxyls of the glucofuranose form. This step simplifies the starting material to a molecule with a single free hydroxyl at the C-3 position.

  • Procedure:

    • Suspend D-glucose in a large excess of anhydrous acetone containing a catalytic amount of concentrated sulfuric acid or another suitable Lewis acid.

    • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the acid with an aqueous base (e.g., sodium bicarbonate solution).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system like cyclohexane/ethyl acetate.

Protocol 2: Preparation of the 4'-C Branched Pentofuranose Intermediate

This is a multi-step sequence that constitutes the core of the sugar transformation.

  • Rationale: This sequence achieves three crucial transformations: (i) protection of the C-3 hydroxyl with a stable benzyl ether, (ii) selective deprotection and oxidative cleavage of the C5-C6 bond to shorten the hexose to a pentose, and (iii) introduction of the C-4 hydroxymethyl group required for forming the LNA bridge.

  • Procedure:

    • 3-O-Benzylation: Dissolve the di-isopropylidene glucose from Protocol 1 in anhydrous DMF or THF. Add sodium hydride (NaH) portion-wise at 0°C, followed by the slow addition of benzyl bromide (BnBr). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench carefully with methanol and extract the product. The benzyl group is chosen for its stability under a wide range of conditions and its clean removal via catalytic hydrogenation.

    • Selective Deprotection: Treat the 3-O-benzyl product with aqueous acetic acid (e.g., 80% AcOH).[13] This selectively hydrolyzes the more sterically accessible 5,6-O-isopropylidene group, leaving the 1,2-O-isopropylidene intact and exposing the C-5 and C-6 hydroxyls.

    • Oxidative Cleavage: Dissolve the resulting diol in a mixture of an organic solvent (e.g., THF or methanol) and water. Cool to 0°C and add sodium periodate (NaIO₄) portion-wise. This cleaves the C5-C6 bond, generating a C-5 aldehyde.

    • 4'-C Hydroxymethyl Installation (Formol Reaction): The crude aldehyde is immediately treated with aqueous formaldehyde in the presence of a base like sodium hydroxide or potassium carbonate. This aldol-type reaction introduces the key 4'-C-hydroxymethyl branch.[13]

Protocol 3: Activation to the Glycosyl Donor
  • Rationale: The intermediate must be activated for the subsequent glycosylation. This involves two steps: activating the new primary hydroxyl on the 4'-C branch as a leaving group for the future cyclization, and converting the anomeric position into a good glycosyl donor.

  • Procedure:

    • Mesylation: Dissolve the 4'-C-hydroxymethyl intermediate in anhydrous pyridine or dichloromethane and cool to 0°C. Add methanesulfonyl chloride (MsCl) dropwise.[13] This converts the primary hydroxyl into a mesylate, an excellent leaving group that will be displaced later by the 2'-hydroxyl during the "locking" cyclization.

    • Acetolysis: Treat the mesylated product with a mixture of acetic anhydride and acetic acid with a catalytic amount of sulfuric acid. This reaction replaces the 1,2-O-isopropylidene group with 1,2-di-O-acetyl groups.[7] The anomeric acetate functions as an effective leaving group under Lewis acid catalysis in the upcoming Vorbrüggen glycosylation. The product is the "universal glycosyl donor".

Part 2: Assembly and Cyclization of the LNA Nucleoside

With the universal glycosyl donor in hand, the focus shifts to introducing the nucleobase and executing the pivotal cyclization step that defines the LNA structure.

Protocol 4: Vorbrüggen Glycosylation with Thymine
  • Rationale: The Vorbrüggen reaction is a powerful method for forming N-glycosidic bonds with high stereocontrol. It involves reacting a glycosyl donor with a silylated nucleobase in the presence of a Lewis acid catalyst. The reaction proceeds via an oxocarbenium-ion-like intermediate, and the existing C-2 acetate provides neighboring group participation, ensuring the formation of the desired β-anomer.

  • Procedure:

    • Silylation of Nucleobase: Suspend thymine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate and reflux until the solution becomes clear. Remove excess HMDS under vacuum to yield silylated thymine.

    • Coupling: Dissolve the glycosyl donor (from Protocol 3) and silylated thymine in an anhydrous aprotic solvent like acetonitrile or 1,2-dichloroethane.[7] Add a Lewis acid catalyst, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), at 0°C and allow the reaction to proceed at an elevated temperature (e.g., 60-80°C).

    • Monitor the reaction by TLC. Upon completion, quench the reaction, dilute with an organic solvent, and wash with aqueous sodium bicarbonate and brine. The crude product is purified by silica gel chromatography.

Protocol 5: Deprotection and Intramolecular Cyclization (The 'Locking' Step)
  • Rationale: This is the defining step of the synthesis. First, the 2'-O-acetyl group is selectively removed to liberate the 2'-hydroxyl nucleophile. Then, under basic conditions, this hydroxyl attacks the 4'-C-methylene carbon, displacing the mesylate leaving group in an intramolecular Sₙ2 reaction to form the rigidifying 2'-O,4'-C-methylene bridge.

  • Procedure:

    • Deacetylation: Dissolve the coupled nucleoside from Protocol 4 in anhydrous methanol and treat with a catalytic amount of sodium methoxide (NaOMe) at room temperature.[7] This transesterification reaction selectively removes the acetyl groups.

    • Cyclization: After confirming deacetylation, the solvent is evaporated. The residue is redissolved in an anhydrous polar aprotic solvent like THF or DMF. Sodium hydride (NaH) is added portion-wise at 0°C.[7] The NaH acts as a strong, non-nucleophilic base to deprotonate the 2'-hydroxyl, initiating the intramolecular cyclization. The reaction is stirred until TLC analysis indicates the consumption of the starting material.

    • The reaction is carefully quenched with water, and the locked nucleoside product is extracted and purified by column chromatography.

G cluster_0 Key Cyclization Step A <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/8f8v9yW.png'/>TD>TR><TR><TD>Open-chain NucleosideTD>TR>TABLE> B <TABLEBORDER='0'CELLBORDER='1'CELLSPACING='0'><TR><TD><IMGSRC='https://i.imgur.com/H1tIu0o.png'/>TD>TR><TR><TD>Locked LNA NucleosideTD>TR>TABLE> A->B  NaH, DMF (Intramolecular SN2)  

Caption: The pivotal base-induced intramolecular cyclization to form the LNA bridge.

Part 3: Final Processing to the LNA Phosphoramidite

The final stage involves manipulating the protecting groups on the locked nucleoside to prepare it for automated solid-phase oligonucleotide synthesis.

Protocol 6: Final Deprotection and 5'-O-DMT Protection
  • Rationale: The 3'-O-benzyl group, which was stable throughout the synthesis, is now removed to free the 3'-hydroxyl for phosphitylation. The 5'-hydroxyl is then protected with a dimethoxytrityl (DMT) group. The acid-labile DMT group is standard in oligonucleotide synthesis, as it is removed at the beginning of each coupling cycle on the automated synthesizer.

  • Procedure:

    • Debenzylation: Dissolve the locked nucleoside (from Protocol 5) in methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete.[7] Filter through Celite to remove the catalyst.

    • 5'-O-Tritylation: After evaporation of the solvent, co-evaporate the resulting diol with anhydrous pyridine. Redissolve in pyridine and add 4,4'-dimethoxytrityl chloride (DMT-Cl). Stir at room temperature until completion. Work up and purify by chromatography to isolate the 5'-O-DMT protected LNA nucleoside.

Protocol 7: 3'-O-Phosphitylation
  • Rationale: This final step introduces the reactive phosphoramidite moiety at the 3'-hydroxyl position, creating the monomer building block used by DNA synthesizers.

  • Procedure:

    • Dry the 5'-O-DMT protected LNA nucleoside thoroughly under high vacuum.

    • Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (argon or nitrogen).

    • Add a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature.

    • Monitor the reaction by TLC or ³¹P NMR. Upon completion, quench the reaction, extract the product, and purify it carefully by flash chromatography on silica gel pre-treated with triethylamine. The final LNA-T phosphoramidite is isolated as a stable white foam.

Summary of Yields

The efficiency of a multi-step synthesis is often evaluated by its overall yield. The convergent strategy, while lengthy, provides respectable yields.

Stage Key Transformation Typical Yield Range (%) Reference
Part 1 D-Glucose → Universal Glycosyl Donor25 - 35% (over multiple steps)[7][14]
Part 2 Glycosylation (Vorbrüggen)50 - 75%[7]
Part 2 Cyclization to LNA Core30 - 45%[7]
Part 3 Deprotection & DMT Protection70 - 90%-
Part 3 Phosphitylation80 - 95%-
Overall D-Glucose → LNA-T Phosphoramidite ~2 - 5% [14]

Note: Yields are highly dependent on reaction scale, purification technique, and experimental execution.

References

  • Di Giusto, D. A., & King, G. C. (2004). Special-purpose DNA. I. LNA-mediated targeting of repetitive DNA sequences. Methods in Molecular Biology, 252, 233-246.
  • Sharma, P. K., et al. (2014). A chemo-enzymatic synthesis of locked nucleic acid (LNA) monomers. RSC Advances, 4(59), 31279-31282. [Link]

  • Sivets, G. G. (2007). Synthesis of L-2'-deoxypentofuranonucleoside derivatives of thymine from D-glucose. Nucleosides, Nucleotides & Nucleic Acids, 26(10-12), 1241-1244. [Link]

  • Sharma, V. K., et al. (2015). An astute synthesis of locked nucleic acid monomers. Sustainable Chemical Processes, 3(2). [Link]

  • Petersen, M., & Wengel, J. (2003). LNA: a versatile tool for therapeutics and genomics. Trends in Biotechnology, 21(2), 74-81.
  • Singh, S. K., Kumar, R., & Wengel, J. (2008). Synthesis of 2'-Amino-LNA: A Novel Conformationally Restricted High-Affinity Oligonucleotide Analogue with a Handle. The Journal of Organic Chemistry, 63(17), 6078-6079. [Link]

  • Wikipedia contributors. (2023). Locked nucleic acid. Wikipedia, The Free Encyclopedia. [Link]

  • van der Vorm, S., et al. (2016). Novel protecting groups in carbohydrate chemistry. Comptes Rendus Chimie, 19(1-2), 13-28. [Link]

  • Pfundheller, H. M., et al. (2002). Locked Nucleic Acids: Synthesis and Characterization of LNA-T Diol. Current Protocols in Nucleic Acid Chemistry, 8(1), 4.12.1-4.12.18. [Link]

  • Hevey, R. (2018). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry, 14, 2118-2139. [Link]

  • Vidal, S. (Ed.). (2017). Protecting Groups: Strategies and Applications in Carbohydrate Chemistry. Wiley. [Link]

  • Kumar, R., & Sharma, V. K. (2015). An astute synthesis of locked nucleic acid monomers. Sustainable Chemical Processes, 3(1), 2.
  • Boltje, T. J., et al. (2011). Protecting Group Strategies in Carbohydrate Chemistry.
  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]

  • Demchenko, A. V. (2008). Protecting Group Strategies in Carbohydrate Synthesis. In Strategies and Tactics in Organic Synthesis (Vol. 6, pp. 1-33).
  • Prokhorov, D. I., et al. (2005). Synthesis of Thymine-Containing Monomers of Negatively Charged Peptide Nucleic Acids. Pharmaceutical Chemistry Journal, 39(6), 323-327.
  • Rosenbohm, C., et al. (2003). Synthesis of 2'-amino-LNA: a new strategy. Organic & Biomolecular Chemistry, 1(4), 655-663. [Link]

  • Geci, I., et al. (2006). Synthesis and Biophysical Properties of C5-Functionalized LNA (Locked Nucleic Acid). The Journal of Organic Chemistry, 71(26), 9628-9637.
  • Koshkin, A. A., et al. (1998). LNA (Locked Nucleic Acids): Synthesis and high-affinity nucleic acid recognition. Tetrahedron, 54(14), 3607-3630.
  • biomers.net. (n.d.). Locked Nucleic Acid Oligonucleotide. [Link]

  • Tedeschi, T., et al. (2014). Synthesis and Biophysical Properties of C5-Functionalized LNA (Locked Nucleic Acid). The Journal of Organic Chemistry, 79(11), 5038-5047. [Link]

  • Clivio, P., et al. (2009). Enzymatic synthesis of DNA strands containing α-L-LNA (α-L-configured locked nucleic acid) thymine nucleotides. Nucleic Acids Research, 37(15), 5159-5170.
  • Zhang, S., & Krishnamurthy, R. (2021). Selective Prebiotic Synthesis of α‐Threofuranosyl Cytidine by Photochemical Anomerization.
  • Flamme, M., et al. (2022). Towards the controlled enzymatic synthesis of LNA containing oligonucleotides. ChemRxiv. [Link]

  • Bio-Synthesis Inc. (2008). LNA (Locked Nucleic Acid) Design Guidelines. [Link]

  • Glen Research. (n.d.). Locked Nucleic Acid (LNA™): Chemistry, Benefits & Phosphoramidites. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose synthesis

Technical Support Center: Synthesis of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose[1] Topic: Optimization & Troubleshooting for the Synthesis of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose CAS No: 13322-87-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose[1]

Topic: Optimization & Troubleshooting for the Synthesis of 1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose
CAS No:  13322-87-7
Document ID:  TSC-GLUCO-042
Author:  Senior Application Scientist, Carbohydrate Chemistry Division[]

Strategic Synthesis Overview

The synthesis of 1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose  is a classic exercise in orthogonal protecting group strategy.[] Unlike simple alkylations, this workflow requires navigating the kinetic stability differences between the 1,2-acetal and the 5,6-acetal.

The most robust high-yield route involves a three-step protocol starting from D-glucose.[] Direct methylation of a mono-protected glucose is generally low-yielding due to regioselectivity issues; therefore, we utilize the 1,2:5,6-Di-O-cyclohexylidene intermediate.[]

The Workflow

The process relies on the fact that the 5,6-O-cyclohexylidene ring is kinetically less stable (more acid-labile) than the 1,2-O-cyclohexylidene ring.[]

SynthesisWorkflow Glucose D-Glucose DiCyclo 1,2:5,6-Di-O-cyclohexylidene -α-D-glucofuranose (Intermediate A) Glucose->DiCyclo Cyclohexanone H2SO4, 35°C Methylated 3-O-Methyl-1,2:5,6-di-O -cyclohexylidene-glucofuranose (Intermediate B) DiCyclo->Methylated MeI, NaH THF/DMF, 0°C Target 1,2-O-Cyclohexylidene -3-O-methyl-α-D-glucofuranose (Target Product) Methylated->Target Selective Hydrolysis AcOH (aq) or H2SO4 (dil) Controlled pH

Figure 1: Stepwise synthesis pathway exploiting differential acetal stability.

Critical Protocol & Troubleshooting Guides

Phase 1: The Methylation Bottleneck (Intermediate B)

Objective: Quantitative conversion of the C3-hydroxyl to the methyl ether without degrading the acid-sensitive acetals.

Standard Protocol:

  • Dissolve 1,2:5,6-di-O-cyclohexylidene-

    
    -D-glucofuranose in anhydrous THF or DMF.
    
  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) slowly.

  • Stir for 30 min to ensure deprotonation (H2 evolution ceases).

  • Add Methyl Iodide (MeI, 1.5 eq) dropwise.

  • Warm to RT and stir 2–4 hours.

Troubleshooting Guide:

IssueProbable CauseCorrective Action
Low Yield (<60%) Moisture in solvent quenching NaH.[]Use freshly distilled THF/DMF. Ensure NaH is active (grey, not white). Perform under Argon/N2 atmosphere.
Incomplete Conversion Steric hindrance or aggregation.[]Add a catalytic amount of TBAI (Tetrabutylammonium iodide) to facilitate phase transfer if using heterogeneous conditions.[]
Acetal Cleavage Acidic impurities in MeI.[]Pass Methyl Iodide through a small plug of basic alumina before use to remove HI traces.
Dark/Tarred Product Exotherm runaway.Strictly control temperature at 0°C during NaH and MeI addition. The reaction is highly exothermic.
Phase 2: The Selective Hydrolysis (The "Goldilocks" Step)

Objective: Remove the 5,6-cyclohexylidene group while retaining the 1,2-cyclohexylidene group. Mechanism: The 5,6-ring is part of a flexible side chain, whereas the 1,2-ring is fused to the rigid furanose core.[] The 5,6-acetal hydrolyzes faster, but the window is narrower for cyclohexylidene derivatives compared to isopropylidene (acetone) derivatives due to the higher lipophilicity and stability of the cyclohexyl ring [1][2].

Recommended Protocol:

  • Reagent: 50-70% Aqueous Acetic Acid (AcOH).[]

  • Temperature: Ambient to 40°C (Do NOT reflux).

  • Time: Monitor hourly. Typically 4–8 hours.

Decision Tree for Hydrolysis Optimization:

HydrolysisLogic Start Start Hydrolysis (AcOH/H2O) CheckTLC Check TLC (Hourly) Start->CheckTLC Result TLC Result? CheckTLC->Result Case1 SM Remains (Under-reaction) Result->Case1 No Change Case2 Product + Glucose (Over-reaction) Result->Case2 Spot at Baseline Case3 Clean Mono-acetal Result->Case3 Single Spot (Rf ~0.3) Fix1 Increase Temp to 40°C OR Add 5% THF for solubility Case1->Fix1 Fix2 Quench immediately with NaHCO3 Reduce acid conc. next run Case2->Fix2 Finish Neutralize & Extract Case3->Finish

Figure 2: Decision logic for monitoring the selective deprotection step.

Troubleshooting Guide:

IssueTechnical InsightSolution
Starting Material Persists Cyclohexylidene is hydrophobic; poor solubility in aq.[] AcOH prevents reaction.Add a co-solvent like 1,4-Dioxane or THF to homogenize the mixture.[] Do not use MeOH (risk of acetal exchange).
Loss of 1,2-Group Acid too strong or temperature too high.[]Switch to AcOH:Water (3:1) at Room Temperature. Avoid mineral acids (HCl/H2SO4) unless strictly controlled (e.g., 0.5% H2SO4 in acetone).
Product is Oily/Impure Incomplete removal of cyclohexanone byproduct.[]The hydrolysis releases cyclohexanone. Perform steam distillation or extensive hexane washes during workup to remove it.

Frequently Asked Questions (FAQs)

Q1: Can I use the 1,2:5,6-di-O-isopropylidene (Diacetone Glucose) protocols for this cyclohexylidene analog? A: Yes, the chemistry is homologous, but kinetic rates differ. The cyclohexylidene group is generally more stable towards acid hydrolysis than the isopropylidene group [2]. You may need to extend hydrolysis times or slightly increase the temperature (e.g., 40°C vs RT) compared to the acetone derivative. Always monitor via TLC.

Q2: Why is the 3-O-methylation step yielding C-2 epimers? A: While rare in this rigid furanose system, strong bases and high temperatures can cause epimerization adjacent to the carbonyl (if oxidation occurred) or via ring opening/closing.[] However, with NaH/MeI at 0°C, this is unlikely. If you observe stereochemical scrambling, ensure you are not using an excess of strong base for prolonged periods. For extremely sensitive substrates, use Silver Oxide (


)  and MeI as a milder, non-basic alternative [3].

Q3: How do I purify the final product effectively? A: The target (1,2-O-cyclohexylidene-3-O-methyl-


-D-glucofuranose) is a diol.[]
  • Extraction: Neutralize acid completely with solid

    
     before extraction. Extract into Ethyl Acetate.[2][3][4]
    
  • Crystallization: Many cyclohexylidene derivatives crystallize from Ether/Hexane or Toluene/Hexane.[]

  • Column: If oil persists, use Silica Gel (MeOH/DCM 5:95). The diol will be significantly more polar than the methylated precursor.

Q4: Is it possible to selectively methylate 1,2-O-cyclohexylidene-glucose without protecting the 5,6-diol first? A: This is chemically risky. The primary alcohol at C-6 is more nucleophilic than the secondary alcohol at C-3.[] Direct methylation of the triol will yield a mixture of 6-O-methyl, 3-O-methyl, and di/tri-methylated products.[] The "Protect


 Methylate 

Deprotect" route is longer but guarantees the correct regioisomer [4].

References

  • PrepChem. "Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose."[][5][6] PrepChem.com.[] Accessed February 19, 2026. Link

  • SciSpace. "1,2:5,6-Di-O-isopropylidene Derivatives of D-Gluco - Comparative Stability Studies." Acta Chemica Scandinavica. Accessed February 19, 2026. Link

  • BenchChem. "An In-depth Technical Guide to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose."[7] BenchChem Technical Library. Accessed February 19, 2026. Link

  • National Institutes of Health (PubChem). "1,2:5,6-Di-O-cyclohexylidene-alpha-D-glucofuranose | CID 2724782."[] PubChem Compound Database.[] Accessed February 19, 2026. Link

Sources

Optimization

Technical Support Center: Troubleshooting Low Regioselectivity in 3-O-Methylation of Glucose

Prepared by: Your Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the regioselective 3-O-methylation of glucose. Achieving high selectivity at the C3 hydroxyl (3-OH) position is a common hurdle in carbohydrate synthesis due to the comparable reactivity of the various hydroxyl groups. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin successful 3-O-methylation strategies.

Q1: Why is the selective 3-O-methylation of glucose so challenging?

The primary challenge lies in the subtle differences in reactivity among the four secondary hydroxyl groups (at C2, C3, C4) and the primary hydroxyl group (at C6) of the glucose molecule. Generally, the C6-OH is the most nucleophilic due to being a primary alcohol with less steric hindrance.[1] The C2-OH is often the next most reactive among the secondary alcohols due to the activating inductive effect of the anomeric center.[2] This leaves the C3-OH and C4-OH as the least reactive, with similar reactivity profiles, making them difficult to target selectively without a carefully planned strategy. Any direct methylation attempt on unprotected glucose will invariably lead to a complex mixture of over-methylated and randomly methylated products.

Q2: What are the principal strategies for achieving regioselective 3-O-methylation?

There are two main approaches to selectively methylate the 3-OH group:

  • Protecting Group Strategy: This is the most common and reliable method. It involves a multi-step process where the more reactive hydroxyls (C1, C2, C4, C6) are temporarily "blocked" with protecting groups, leaving only the C3-OH available for methylation. The success of this strategy hinges on an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others or the newly installed methyl ether.[3]

  • Direct Strategy (Stannylene Acetal Method): This method exploits the use of organotin reagents, like dibutyltin oxide (Bu₂SnO), to form a stannylene acetal intermediate. This intermediate selectively activates one or two hydroxyl groups, enhancing their nucleophilicity towards an electrophile like methyl iodide.[4] For glucose derivatives, this method can often provide enhanced reactivity at the C2 or C3 positions, offering a more direct route to the desired product.[4]

Q3: How can I reliably determine the regioselectivity and confirm the structure of my methylated glucose product?

A combination of analytical techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. Methylation of a hydroxyl group results in a characteristic singlet at approximately 3.4-3.6 ppm in the ¹H NMR spectrum and a new carbon signal around 58-60 ppm in the ¹³C NMR spectrum. 2D NMR techniques like COSY, HSQC, and HMBC are crucial to definitively assign the position of the methyl group by correlating the methyl protons/carbon to the corresponding position on the glucose ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): After hydrolysis, reduction, and acetylation, the resulting partially methylated alditol acetates (PMAAs) can be analyzed by GC-MS. The fragmentation pattern in the mass spectrum is indicative of the methylation position and provides a robust method for confirming regiochemistry.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate different methylated isomers, allowing for quantification of the product distribution and assessment of the reaction's selectivity.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem: Poor Regioselectivity - Significant Methylation at Other Positions
Q: My reaction is producing a mixture of 2-O, 4-O, and 6-O-methylated products alongside my desired 3-O-methyl glucose. What are the likely causes and how can I fix this?

This is the most common failure mode. The root cause depends on the strategy you are employing.

A1: If you are using a Protecting Group Strategy:

The issue almost certainly lies with the integrity of your protecting groups.

  • Cause 1: Incomplete Protection: The initial protection steps may not have gone to completion, leaving some hydroxyl groups (e.g., at C2 or C6) exposed. These free hydroxyls will compete with the C3-OH during the methylation step.

    • Solution: Before methylation, rigorously purify your protected intermediate. Use TLC, column chromatography, and NMR to ensure the absence of partially protected starting material. Drive the protection reactions to completion by using a slight excess of the protecting group reagent and allowing adequate reaction time.

  • Cause 2: Protecting Group Migration: Some protecting groups, particularly acyl groups like acetate or benzoate, can migrate under basic or acidic conditions. For example, an acetate at C2 could potentially migrate to C3, exposing the C2-OH for methylation.

    • Solution: Choose stable, non-migrating protecting groups for the positions adjacent to your target hydroxyl. Benzyl (Bn) ethers are an excellent choice as they are very stable under a wide range of conditions and are only removed under specific hydrogenolysis conditions.[2]

  • Cause 3: Accidental Deprotection: The conditions used for methylation (e.g., strong base like NaH) might be partially cleaving a labile protecting group. Silyl ethers, for instance, can vary in their stability to basic conditions.[1]

    • Solution: Ensure your methylation conditions are compatible with all protecting groups used. If using a strong base, a more robust protecting group like a benzyl ether is preferable to a more labile silyl ether. Refer to the table below for protecting group compatibility.

A2: If you are using the Direct Stannylene Acetal Method:

This method's selectivity is highly dependent on reaction conditions.

  • Cause 1: Incorrect Stoichiometry: The ratio of dibutyltin oxide to the glucose substrate is critical. Using an excess can lead to the formation of different tin intermediates, altering the site of activation.

    • Solution: Start with exactly 1.0-1.1 equivalents of Bu₂SnO. Carefully control the stoichiometry of all reagents.

  • Cause 2: Solvent and Temperature Effects: The solvent plays a crucial role in the formation and reactivity of the stannylene acetal. The reaction is typically performed in refluxing methanol or toluene to facilitate the removal of water.[4]

    • Solution: Ensure your solvent is anhydrous. Perform the reaction in toluene or benzene with azeotropic removal of water using a Dean-Stark apparatus. This drives the formation of the desired reactive intermediate. The choice of methylating agent and temperature post-acetal formation also influences selectivity.

  • Cause 3: Substrate Structure: The inherent stereochemistry of the sugar affects which hydroxyls are preferentially activated by the tin acetal. For a glucopyranoside, the tin reagent often coordinates between O-2 and O-3 or O-4 and O-6.[4]

    • Solution: This method may not be universally selective for the 3-OH position across all glucose derivatives. A protecting group strategy, such as protecting the 4- and 6-positions with a benzylidene acetal, can be used first. The subsequent stannylene acetal formation will then be forced to activate the C2 or C3 hydroxyl, significantly improving selectivity.[7]

Problem: Low Overall Yield
Q: My regioselectivity is good, but my final yield of 3-O-methyl glucose is very low. Where am I losing my product?

Low yield can result from issues at any stage of the synthesis.

  • Cause 1: Inefficient Methylation Reaction: The methylation step itself may be incomplete.

    • Solution: Ensure your reagents are fresh and anhydrous. Methylating agents like methyl iodide are light-sensitive and should be stored properly. The base (e.g., NaH) must be active; use a fresh bottle or wash it with hexane to remove the mineral oil coating. Consider using a more powerful methylating agent like methyl triflate (MeOTf), but be aware that it may require lower temperatures to maintain selectivity.

  • Cause 2: Product Degradation During Deprotection: The conditions required to remove the protecting groups may be cleaving the newly formed 3-O-methyl ether linkage, which is generally stable but can be vulnerable to very harsh acidic conditions.

    • Solution: Choose an orthogonal protecting group strategy where deprotection conditions are mild. For example, benzyl ethers are removed by catalytic hydrogenation (e.g., Pd/C, H₂), which will not affect the methyl ether.[1][2] This is a prime example of why planning an orthogonal strategy is critical.[3]

  • Cause 3: Physical Loss During Workup and Purification: Carbohydrates are often highly polar and water-soluble, leading to losses during aqueous workups. They can also be challenging to separate by silica gel chromatography.

    • Solution: Minimize aqueous workups where possible. When extracting, saturate the aqueous layer with NaCl to reduce the solubility of your product. For chromatography, consider using a specialized stationary phase or a solvent system with a small amount of a polar modifier like methanol or a buffer to prevent streaking on the column.

Section 3: Key Experimental Protocols & Workflows

Protocol 1: Protecting Group Strategy via Di-O-isopropylidene Glucose

This is a classic and reliable route to access the 3-OH group.

  • Protection: Start with D-glucose. React it with acetone under acidic catalysis (e.g., H₂SO₄, iodine) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protects all hydroxyls except the one at C3.

  • Methylation: Subject the protected intermediate to methylation conditions. A common choice is sodium hydride (NaH) as a base followed by methyl iodide (MeI) in an anhydrous solvent like THF or DMF.

  • Deprotection: Remove the isopropylidene groups by acid-catalyzed hydrolysis (e.g., dilute trifluoroacetic acid or aqueous acetic acid) to yield the final product, 3-O-methyl-D-glucose.

Logical Workflow for Protecting Group Strategy

G Start D-Glucose Protect Protect C1, C2, C5, C6 (e.g., Acetone, H+) Start->Protect Intermediate 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose (Free 3-OH) Protect->Intermediate Methylate Methylate C3-OH (NaH, MeI) Intermediate->Methylate ProtectedProduct 3-O-methyl-1,2:5,6-di-O- isopropylidene-α-D-glucofuranose Methylate->ProtectedProduct Deprotect Hydrolyze Protecting Groups (Aq. Acid) ProtectedProduct->Deprotect End 3-O-Methyl-D-Glucose Deprotect->End

Caption: Workflow for 3-O-methylation using a protecting group strategy.

Data Summary: Common Protecting Groups for Glucose
Protecting GroupReagentsHydroxyls ProtectedRemoval ConditionsStability
Isopropylidene (Acetonide) Acetone, H⁺ cat.Forms 5-membered rings across cis-diols (e.g., 1,2 and 5,6 in furanose form)Mild aqueous acid (e.g., AcOH, TFA)Stable to base, hydrogenation. Acid labile.
Benzylidene Benzaldehyde, ZnCl₂Preferentially protects 4,6-diol in pyranose formCatalytic hydrogenation (Pd/C, H₂), mild acidStable to base. Can be opened regioselectively.
Benzyl (Bn) Benzyl bromide (BnBr), Base (NaH)Protects any free hydroxylCatalytic hydrogenation (Pd/C, H₂), dissolving metal reductionVery robust. Stable to acid and base.[2]
tert-Butyldiphenylsilyl (TBDPS) TBDPSCl, ImidazoleHighly selective for primary 6-OH due to bulk[1]Fluoride source (TBAF), acidStable to base. More acid-stable than other silyl ethers.

Section 4: Visual Troubleshooting Guide

When encountering poor selectivity, use this decision tree to guide your troubleshooting process.

Troubleshooting Decision Tree

G Start Low Regioselectivity for 3-O-Methylation? CheckStrategy Which strategy are you using? Start->CheckStrategy PG_Branch Protecting Group Strategy CheckStrategy->PG_Branch Protecting Group Direct_Branch Direct (Stannylene) Strategy CheckStrategy->Direct_Branch Direct Method PG_Issue Check Purity of Protected Intermediate PG_Branch->PG_Issue Direct_Issue Check Reaction Conditions Direct_Branch->Direct_Issue PG_Pure Is it >99% pure by NMR? PG_Issue->PG_Pure Purity Check PG_Impure_Sol Solution: Re-purify intermediate. Drive protection reaction to completion. PG_Pure->PG_Impure_Sol No PG_Compat Check Protecting Group Compatibility PG_Pure->PG_Compat Yes PG_Compat_Sol Solution: Choose more robust/stable protecting groups (e.g., Benzyl ethers). Avoid acyl group migration. PG_Compat->PG_Compat_Sol No, conditions are too harsh Direct_Stoich Is Bu2SnO stoichiometry 1.0-1.1 eq.? Direct_Issue->Direct_Stoich Stoichiometry Direct_Stoich_Sol Solution: Adjust stoichiometry precisely. Direct_Stoich->Direct_Stoich_Sol No Direct_Solvent Are you using an anhydrous solvent with azeotropic water removal? Direct_Stoich->Direct_Solvent Yes Direct_Solvent_Sol Solution: Use Dean-Stark with toluene/benzene to remove water. Direct_Solvent->Direct_Solvent_Sol No

Caption: A decision tree for troubleshooting poor regioselectivity.

References

  • K.J. Jensen, J. Brask, O. Hindsgaul, in: B. Fraser-Reid, K. Tatsuta, J. Thiem (Eds.), Glycoscience, Springer Berlin Heidelberg, Berlin, Heidelberg, 2001, pp. 835-869.
  • O-Methylation in Carbohydrates: An NMR and MD Simulation Study with Application to Methylcellulose. The Journal of Physical Chemistry B - ACS Publications. URL: [Link]

  • PROTECTING GROUPS & CARBOHYDRATES NOTES. Alchemyst. URL: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. URL: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. URL: [Link]

  • 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. URL: [Link]

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. PMC. URL: [Link]

  • Functional Characterization of a Regiospecific Sugar-O-Methyltransferase from Nocardia. PMC. URL: [Link]

  • Method Development in the Regioselective Glycosylation of Unprotected Carbohydrates. Utrecht University. URL: [Link]

  • Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. PMC. URL: [Link]

  • Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA. MDPI. URL: [Link]

  • Statistical methods for detecting differentially methylated loci and regions. Frontiers. URL: [Link]

  • Glucose Regulates m6A Methylation of RNA in Pancreatic Islets. MDPI. URL: [Link]

  • Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants. PubMed. URL: [Link]

  • High-glucose concentrations change DNA methylation levels in human IVM oocytes. Oxford Academic. URL: [Link]

  • DNA Methylation Patterning and the Regulation of Beta Cell Homeostasis. PMC. URL: [Link]

  • Determination of Monosaccharide Linkage and Substitution Patterns by GC-MS Methylation Analysis. ResearchGate. URL: [Link]

  • Effect of diabetes status and hyperglycemia on global DNA methylation and hydroxymethylation. PMC. URL: [Link]

  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. PMC. URL: [Link]

  • Targeting high glucose-induced epigenetic modifications at cardiac level: the role of SGLT2 and SGLT2 inhibitors. PMC. URL: [Link]

  • Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry. PubMed. URL: [Link]

  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds. Journal of the American Chemical Society. URL: [Link]

  • A survey of the approaches for identifying differential methylation using bisulfite sequencing data. PMC. URL: [Link]

  • Steering the Selectivity of Electrocatalytic Glucose Oxidation by the Pt Oxidation State. WUR eDepot. URL: [Link]

  • Inhibition of DNMT1 methyltransferase activity via glucose-regulated O-GlcNAcylation alters the epigenome. eLife. URL: [Link]

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Troubleshooting

Minimizing acyl migration side reactions in furanose derivatives

Technical Support Center: Furanose Derivative Stability Ticket ID: #ACYL-MIG-001 | Priority: Critical | Status: Open Welcome to the Furanose Stability Hub Subject: Minimizing Acyl Migration Side Reactions in 5-Membered S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Furanose Derivative Stability Ticket ID: #ACYL-MIG-001 | Priority: Critical | Status: Open

Welcome to the Furanose Stability Hub

Subject: Minimizing Acyl Migration Side Reactions in 5-Membered Sugar Rings Assigned Specialist: Senior Application Scientist

You are likely here because your regioselective protection failed, your yield dropped during silica chromatography, or your NMR spectrum shows a "messy" mixture of isomers where a single sharp peak should be.

Acyl migration in furanoses (ribose, arabinose, xylose derivatives) is not random; it is a predictable cascade driven by thermodynamics and orbital proximity. Unlike pyranoses, the flexible 5-membered ring allows cis-hydroxyl groups (particularly at C2 and C3) to adopt the eclipsing conformation necessary for the orthoester intermediate —the "trojan horse" of this side reaction.

This guide provides the mechanistic root cause, chemical troubleshooting protocols, and enzymatic workflows to suppress this migration.

Module 1: The Mechanistic Root Cause

The "Orthoester Trap"

To stop migration, you must understand the enemy. Migration is not a simple "hop." It requires the nucleophilic attack of a free hydroxyl group onto the carbonyl carbon of a neighboring ester.

In furanosides, this is most lethal between C2-OH and C3-OAc (or vice versa) because the ring flexibility lowers the energy barrier for the formation of the cyclic orthoester intermediate.

Visualizing the Threat:

AcylMigration Start 2-O-Acyl Furanose (Kinetic Product) Inter Cyclic Orthoester Intermediate (5-membered ring) Start->Inter Nucleophilic Attack (C3-OH attacks C2-C=O) Base Catalyst (Base/Acid) Base->Inter Promotes deprotonation Inter->Start Reversible End 3-O-Acyl Furanose (Thermodynamic Product) Inter->End Ring Opening (Collapse to stable isomer)

Figure 1: The mechanism of neighbor-group participation. The cyclic orthoester is the transition state that facilitates the "hopping" of the acyl group.

Module 2: Chemical Synthesis Troubleshooting

User Scenario: "I lost my regioselectivity during silyl deprotection."

Diagnosis: Standard fluoride sources (like TBAF) are basic. The fluoride ion (


) forms 

and generates hydroxide in the presence of trace water, creating a basic environment that instantly catalyzes the formation of the orthoester intermediate [1].
Protocol A: Migration-Free Desilylation

Do not use standard TBAF for sensitive furanosides. Use buffered or oxidative conditions.

ReagentRisk LevelMechanism of FailureRecommended Use Case
TBAF (THF) High Basic character promotes alkoxide formation.Only for robust substrates (no adjacent OH).
TBAF + AcOH Medium Acetic acid buffers the basicity (1:1 ratio).General deprotection.[1]
HF•Pyridine Low Acidic buffering suppresses alkoxide formation.Highly sensitive furanose diols.
CAN (Cerium Ammonium Nitrate) Zero Oxidative cleavage (SET mechanism).Gold Standard for primary silyl ethers [2].

Step-by-Step: The CAN Protocol (for 5'-O-TBDMS removal)

  • Dissolve: Dissolve substrate (1 mmol) in Acetonitrile:Water (9:1).

  • Cool: Cool to 0°C (ice bath). Temperature control is critical to kinetic stability.

  • Add: Add CAN (2.5 equiv) portion-wise.

  • Monitor: TLC usually shows completion in <20 mins.

  • Quench: Dilute with EtOAc, wash with brine. Avoid bicarbonate washes (basic pH triggers migration during workup).

Module 3: Enzymatic Workflow Optimization

User Scenario: "My lipase reaction started regioselective but ended as a mixture."

Diagnosis: Lipases (e.g., Candida antarctica Lipase B, CAL-B) are excellent for regioselective acylation of primary hydroxyls (C5-OH). However, if the reaction runs too long or water activity (


) is too high, the enzyme will catalyze the thermodynamic equilibration (acyl migration) [3].
Protocol B: The "Dry & Fast" Lipase Method

1. Solvent Engineering Use hydrophobic solvents to minimize the solubility of the polar transition state (orthoester).

  • Recommended:MTBE (Methyl tert-butyl ether) or Toluene .

  • Avoid: DMF or DMSO (High polarity stabilizes the charged intermediate).

2. Water Activity Control Acyl migration is often hydrolytically assisted.

  • Add Molecular Sieves (4Å) to the reaction vessel (20 mg/mL).

  • Use vinyl esters (vinyl acetate/butyrate) as acyl donors. The byproduct is acetaldehyde (tautomerizes from vinyl alcohol), which is non-nucleophilic and drives the reaction forward irreversibly.

3. Decision Logic for Enzymatic Acylation:

LipaseLogic Start Start: Lipase Acylation Check1 Is reaction time > 24h? Start->Check1 Action1 STOP. Long exposure = Migration. Optimize enzyme load. Check1->Action1 Yes Check2 Solvent Polarity? Check1->Check2 No Action2 Switch to Toluene/MTBE. Add Molecular Sieves. Check2->Action2 Polar (DMF) Check3 Acyl Donor? Check2->Check3 Non-polar Action3 Use Vinyl Esters. (Irreversible) Check3->Action3 Standard Ester

Figure 2: Troubleshooting logic for enzymatic acylation to prevent thermodynamic equilibration.

Module 4: Analytical Validation (FAQ)

Q: How do I prove migration hasn't happened? A: 1H-NMR is the only reliable method. HPLC-MS often fails to separate positional isomers or induces migration in the ion source.

The "Shift Test" (Diagnostic): In furanose rings, acylation causes a significant downfield shift (~1.0 - 1.5 ppm) of the proton attached to the acylated carbon (the "alpha proton").

  • Scenario: You targeted the C3-OH of a riboside.

    • Success: The H-3 signal shifts from ~4.2 ppm to ~5.4 ppm. H-2 remains upfield.

    • Migration (Failure): You see a new set of signals where H-2 has shifted downfield to ~5.3 ppm (indicating 2-O-acyl product).

Q: Can I purify the isomers on Silica Gel? A: Proceed with extreme caution. Silica gel is slightly acidic (


).
  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexane to neutralize acidity, OR use neutral alumina.

  • Warning: Never leave acylated furanoses on a column overnight. Elute immediately.

References

  • Investigation of acetyl migrations in furanosides. Source: Beilstein Journal of Organic Chemistry (2006).[2] Key Finding: Fluoride-mediated deprotection (TBAF) promotes migration via alkoxide intermediates; CAN is a superior alternative. URL:[Link]2]

  • Protecting group migrations in carbohydrate chemistry. Source: Carbohydrate Research (2020).[3] Key Finding: Comprehensive review of migration mechanisms including the role of orthoesters in furanose vs pyranose rings. URL:[Link]3]

  • Regioselectivity of Lipase-Catalysed Deacetylation of Furanosides. Source: Bentham Science (2008). Key Finding: Solvent polarity and ionic liquids significantly alter the thermodynamic equilibrium of acyl migration in enzymatic steps. URL:[Link]

  • Acyl Migration Kinetics of 2-Monoacylglycerols via 1H NMR. Source: Journal of the American Oil Chemists' Society. Key Finding: Establishes 1H-NMR as the superior method for tracking migration kinetics compared to HPLC.[4] URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 13C NMR Spectral Analysis of Cyclohexylidene-Protected Glucose

For Researchers, Scientists, and Drug Development Professionals In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving regioselectivity in chemical transformat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving regioselectivity in chemical transformations. Among the various protecting groups, the cyclohexylidene acetal offers a robust and sterically demanding option for the protection of diols. Understanding the structural consequences of such protection is crucial for reaction planning and product characterization. 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful, non-destructive tool to probe the carbon skeleton of these modified sugars, revealing subtle changes in the electronic environment of each carbon atom.

This guide provides an in-depth comparison of the 13C NMR spectra of unprotected D-glucose and its 1,2:5,6-di-O-cyclohexylidene derivative. We will explore the causal relationships between the structural modifications and the observed chemical shifts, present a detailed experimental protocol, and offer a comparative analysis with the more common isopropylidene protecting group.

The Baseline: 13C NMR Spectrum of Unprotected D-Glucose

In an aqueous solution, D-glucose exists as an equilibrium mixture of several tautomers, primarily the α- and β-pyranose forms, with minor contributions from furanose and open-chain forms.[1] This equilibrium results in a complex 13C NMR spectrum with distinct sets of signals for the major anomers. The chemical shifts are highly sensitive to the stereochemistry at the anomeric carbon (C1) and the overall conformation of the ring.[2]

The anomeric carbon (C1) is the most downfield signal in the pyranose ring, typically appearing between 90 and 100 ppm. The C1 of the α-anomer is generally found slightly upfield from the β-anomer due to the anomeric effect. The remaining ring carbons (C2-C5) resonate in the range of 70-80 ppm, while the exocyclic C6 carbon is the most upfield, typically around 61 ppm.[3]

Structural Elucidation of 1,2:5,6-Di-O-cyclohexylidene-α-D-glucofuranose

The reaction of D-glucose with cyclohexanone in the presence of an acid catalyst typically yields 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose. This transformation induces several significant changes in the molecule's structure, which are directly reflected in its 13C NMR spectrum:

  • Ring Form Conversion : The protection strategy locks the glucose molecule into the furanose (five-membered ring) form, as the 1,2- and 5,6-diols are protected. This is a major structural alteration from the predominant pyranose (six-membered ring) form of unprotected glucose in solution.

  • Formation of Acetal Carbons : The reaction introduces two new sp3-hybridized carbons from the cyclohexanone molecules, which form the acetal linkages. These carbons are highly deshielded due to their attachment to two oxygen atoms and typically appear in the 110-115 ppm region.

  • Chemical Shift Perturbations : The formation of the rigid fused ring systems of the cyclohexylidene groups significantly alters the local electronic and steric environments of the glucose carbons, leading to predictable shifts in their resonance frequencies.

The following diagram illustrates the structure of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose.

Caption: Structure of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose.

Comparative Analysis of 13C NMR Chemical Shifts

The introduction of protecting groups causes significant and informative shifts in the 13C NMR spectrum. Below is a table comparing the typical chemical shifts of unprotected glucose with its di-O-cyclohexylidene and di-O-isopropylidene protected forms. The latter is included as it is a very common protecting group and serves as a useful comparison.

CarbonUnprotected α-D-Glucopyranose (ppm)Unprotected β-D-Glucopyranose (ppm)1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (ppm)1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose (Expected ppm)
C1~92.9~96.8~105.2~105-106
C2~72.5~75.1~84.9~85-86
C3~73.8~76.7~73.5~73-74
C4~70.6~70.6~81.2~81-82
C5~72.3~76.7~72.5~72-73
C6~61.6~61.7~67.3~67-68
Acetal CN/AN/A~111.9, ~109.1~112-114
Me/CH2N/AN/A~26.9, ~26.3, ~25.4~23-37

Interpretation of Chemical Shift Changes:

  • C1 (Anomeric Carbon): The shift of C1 to a more downfield position (~105 ppm) is characteristic of the furanose form.

  • C2 and C4: These carbons show a significant downfield shift upon protection, which is attributable to the formation of the five-membered dioxolane rings and the resulting changes in bond angles and steric interactions.

  • C6: The exocyclic C6 also experiences a downfield shift, reflecting the change in its electronic environment due to the formation of the 5,6-O-cyclohexylidene group.

  • Acetal Carbons: The appearance of signals around 112-114 ppm is a clear indicator of the presence of the cyclohexylidene protecting groups.

  • Cyclohexyl Carbons: A set of new signals in the aliphatic region (23-37 ppm) corresponds to the CH2 groups of the two cyclohexyl rings.

Experimental Protocol

The following is a detailed methodology for the synthesis of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose and its analysis by 13C NMR.

Synthesis of 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose:

  • Reaction Setup: To a cooled solution of redistilled cyclohexanone (100 ml), add powdered anhydrous D-glucose (45 g, 0.25 mole).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (6.5 ml) to the cooled and stirred mixture.

  • Reaction: Shake the reaction mixture at room temperature for 16 hours.

  • Workup: Add n-heptane (250 ml) and heat the mixture on a water bath until two liquid layers form. The desired product will crystallize from the heptane layer upon cooling.

  • Purification: Filter the crude product and dissolve it in acetone (200 ml). Reprecipitate the product by adding water (200 ml) to yield the purified 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose.

13C NMR Sample Preparation and Analysis:

  • Sample Preparation: Dissolve approximately 20-30 mg of the purified product in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • NMR Acquisition: Acquire the 13C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard single-pulse experiment with proton decoupling is typically sufficient.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency-domain spectrum. Reference the spectrum to the residual solvent peak.

The following diagram outlines the general workflow for the synthesis and analysis.

G cluster_synthesis Synthesis cluster_analysis Analysis start D-Glucose + Cyclohexanone catalyst H2SO4 (cat.) start->catalyst reaction Stir at RT, 16h catalyst->reaction workup Heptane addition & Crystallization reaction->workup purification Recrystallization (Acetone/Water) workup->purification product 1,2:5,6-di-O-cyclohexylidene-α-D-glucofuranose purification->product dissolve Dissolve in CDCl3 product->dissolve nmr Acquire 13C NMR Spectrum dissolve->nmr process Process and Reference Spectrum nmr->process analyze Assign Peaks and Compare Data process->analyze

Caption: Experimental workflow for synthesis and 13C NMR analysis.

Conclusion

The protection of glucose with cyclohexylidene groups induces significant and predictable changes in its 13C NMR spectrum. The most notable of these are the shift from a pyranose to a furanose ring structure, the appearance of acetal carbon signals, and the downfield shifts of the carbons involved in the newly formed rings. By comparing the spectrum of the protected derivative to that of unprotected glucose, researchers can confirm the success of the protection reaction and gain valuable insights into the structure of the resulting molecule. This guide provides a framework for understanding these spectral changes and a practical protocol for the synthesis and analysis of cyclohexylidene-protected glucose, a valuable intermediate in synthetic carbohydrate chemistry.

References

  • Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.
  • BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for D-Glucose-¹³C,d₂ Detection.
  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity.
  • IOSR Journal. (2013). Nuclear Magnetic Resonance (NMR) Analysis of D - (+)
  • Pfeffer, P. E., et al. (1979). Deuterium-induced differential isotope shift 13C n.m.r. 1. Tautomeric equilibria of D-fructose and D-psicose.
  • PrepChem.com. (n.d.). Synthesis of 1,2:5,6-Di-O-Cyclohexylidene-α-D-glucofuranose.
  • ResearchGate. (n.d.). 13 C-NMR spectra of the product solutions of (A) [1-13 C]-glucose, (B)...
  • S.L. VON SCHUCHING AND G.H. FRYE. (1970). The Preparation of 1,2:5,6-Di-O-Cyclohexylidene-~-D-Gulofuranose.
  • SpectraBase. (n.d.). 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose - Optional[13C NMR].
  • RSC Publishing. (2019).
  • YouTube. (2020, April 9). Carbohydrate Chemistry Part 7.

Sources

Comparative

Distinguishing alpha and beta anomers of protected glucofuranose by NMR

Distinguishing and Anomers of Protected Glucofuranose by NMR Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Structural Biologists Status: Validated Methods & Protocols Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Distinguishing and Anomers of Protected Glucofuranose by NMR

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Structural Biologists Status: Validated Methods & Protocols

Executive Summary: The Anomeric "Cheat Sheet"

In the synthesis of complex carbohydrates and nucleoside analogues, distinguishing the anomeric configuration (


 vs. 

) of protected glucofuranose rings is a critical checkpoint. Unlike rigid pyranoses, furanose rings adopt flexible envelope conformations (

and

), making standard Karplus relationships less intuitive.

This guide compares the three primary NMR methodologies for assignment. For protected D-glucofuranosides (e.g., methyl glycosides, per-benzylated/acetylated species), the Proton-Proton Coupling Constant (


)  is the fastest screen, while 1D Selective NOE  remains the definitive structural proof.
Quick Comparison Table
MetricMethod A:

Coupling
Method B: 1D Selective NOE Method C:

C Chemical Shift
Primary Indicator Splitting of H1 peakSpatial proximity (Through-space)C1 Peak Position (ppm)

-Anomer (D-Glc)
Doublet,

Hz
Strong enhancement H1

H2
Upfield (

ppm)

-Anomer (D-Glc)
Singlet,

Hz
Weak/No H1

H2
; Strong H1

H3/H4
Downfield (

ppm)
Reliability High (90%)Absolute (100%)Moderate (Supportive)
Sample Req. Standard (

mg)
Standard (

mg)
High (

mg or long scan)
Time Cost Low (Standard

H)
Medium (10-30 mins)High (

C or HSQC)

Mechanistic Foundation: Why Furanoses Differ

To interpret the data correctly, one must understand the stereochemical constraints of the glucofuranose ring.

The Stereochemical Rules

In D-glucofuranose :

  • 
    -Anomer:  The C1-OR group is trans to the C4-sidechain (C5/C6), but more importantly for NMR, H1 and H2 are cis  to each other.
    
  • 
    -Anomer:  The C1-OR group is cis to the C4-sidechain, meaning H1 and H2 are trans  to each other.
    
The "Locked" Exception

If your protecting group strategy involves a 1,2-O-isopropylidene (acetonide) acetal, the ring is chemically locked into the


-configuration . The 5-membered acetonide ring can only fuse cis to the furanose ring. The 

-anomer is sterically prohibited in 1,2-acetonides. This guide focuses on cases where C1 and C2 are not bridged (e.g., methyl glycosides, benzyl ethers).

Detailed Methodologies

Method 1: Proton Coupling ( ) – The Primary Screen

The Karplus equation dictates that vicinal coupling is maximized at dihedral angles of 0° (cis) and 180° (trans-diaxial), and minimized at 90°.

  • 
    -Anomer (Cis):  The H1-C1-C2-H2 dihedral angle is typically small (
    
    
    
    ). This results in a distinct doublet with
    
    
    Hz
    .
  • 
    -Anomer (Trans):  The H1-C1-C2-H2 dihedral angle is closer to 
    
    
    
    (pseudo-trans). This results in a vanishingly small coupling constant. The H1 signal appears as a singlet or a broad singlet with
    
    
    Hz
    .

Expert Insight: Do not confuse the


-anomer singlet with a lack of resolution. If the peak is sharp and unsplit, it is a positive identification of the 

-anomer.
Method 2: 1D Selective NOE – The "Gold Standard" Validator

When


-values are ambiguous due to peak overlap or conformational twisting, Nuclear Overhauser Effect (NOE) spectroscopy provides definitive spatial proof.
  • 
    -Anomer:  Irradiating H1 yields a strong positive NOE signal at H2 because they are on the same face of the ring (cis).
    
  • 
    -Anomer:  Irradiating H1 yields negligible NOE at H2. Instead, you will observe NOE correlations to H3  or H4  (across the ring), confirming the trans relationship to H2.
    
Method 3: C Anomeric Shift

While less commonly used as the primary sort, the carbon chemical shift follows a consistent trend for furanosides (inverse to some pyranose trends).

  • 
    -Anomer C1:  Resonates downfield  (typically 
    
    
    
    ppm).
  • 
    -Anomer C1:  Resonates upfield  (typically 
    
    
    
    ppm).

Visualization of Logic & Workflow

The following diagram illustrates the decision matrix for assigning anomers based on the data described above.

AnomerAssignment Start Protected Glucofuranose Sample H1_NMR Acquire 1H NMR Examine H1 Multiplicity Start->H1_NMR Doublet Doublet (J ~ 4.0 Hz) H1_NMR->Doublet H1-H2 Cis Singlet Singlet (J < 1.0 Hz) H1_NMR->Singlet H1-H2 Trans NOE_Check_A 1D NOE: Irradiate H1 Doublet->NOE_Check_A Verify NOE_Check_B 1D NOE: Irradiate H1 Singlet->NOE_Check_B Verify Result_Alpha Strong NOE to H2 (Cis Relationship) NOE_Check_A->Result_Alpha Result_Beta NOE to H3/H4 No NOE to H2 (Trans Relationship) NOE_Check_B->Result_Beta Conclusion_Alpha ASSIGNMENT: Alpha (α) Anomer Result_Alpha->Conclusion_Alpha Conclusion_Beta ASSIGNMENT: Beta (β) Anomer Result_Beta->Conclusion_Beta

Figure 1: Decision tree for assigning glucofuranose anomers using


H coupling and NOE data.

Experimental Protocols

Protocol A: 1D Selective NOE (The Definitive Test)

Purpose: To determine the spatial proximity of H1 to H2.

  • Sample Preparation: Dissolve 2–10 mg of protected sugar in 0.6 mL of high-quality deuterated solvent (CDCl

    
     or D
    
    
    
    O). Note: Degassing the sample with nitrogen for 5 minutes improves NOE enhancement by removing paramagnetic oxygen.
  • Acquisition Setup:

    • Select the 1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo) or standard 1D NOE difference pulse sequence.

    • Target: Set the selective irradiation frequency exactly on the H1 resonance.

    • Mixing Time: Set to 500–800 ms . (Furanoses are small molecules; longer mixing times are needed to build up the NOE signal compared to proteins).

    • Scans: Acquire 64–128 scans to ensure signal-to-noise ratio >10:1.

  • Processing:

    • Phase the spectrum so the irradiated H1 peak is negative.

    • Look for positive enhancement peaks.[1]

  • Interpretation:

    • 
      -Anomer:  Distinct positive peak at the chemical shift of H2.
      
    • 
      -Anomer:  No peak at H2; look for peaks at H3 or H4.
      
Protocol B: HSQC (Coupled) for (Advanced)

Purpose: If proton signals are hopelessly overlapped, the Carbon-Proton coupling constant (


) is a robust alternative, though rarely needed if NOE is available.
  • Setup: Run a Non-decoupled HSQC or a gated-decoupled

    
    C spectrum.
    
  • Measurement: Measure the splitting of the C1 signal by H1.

  • Trend:

    • 
      -Anomer:  Typically 
      
      
      
      Hz.
    • 
      -Anomer:  Typically 
      
      
      
      Hz.
    • Note: This difference is subtle and requires high digital resolution.

References

  • Alexandersson, E., & Nestor, G. (2022).[2] Complete

    
    H and 
    
    
    
    C NMR spectral assignment of D-glucofuranose. Carbohydrate Research, 511, 108477.[2][3]
  • Roslund, M. U., et al. (2008).[4] Complete assignments of the

    
    H and 
    
    
    
    C chemical shifts and
    
    
    coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Carbohydrate Research, 343(1), 101-112.[4]
  • Bubb, W. A. (2003). NMR spectroscopy in the study of carbohydrates and glycoconjugates.[5] Concepts in Magnetic Resonance Part A, 19A(1), 1-19.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE and ROE).

Sources

Validation

A Comparative Guide to Cyclohexylidene and Isopropylidene Acetals via Infrared Spectroscopy

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Protecting groups are essential tools in multi-step organic synthesis, and their unam...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Protecting groups are essential tools in multi-step organic synthesis, and their unambiguous identification is a critical quality control step. Among the most common protecting groups for 1,2- and 1,3-diols are cyclohexylidene and isopropylidene (acetonide) acetals. While structurally similar, their subtle differences can be effectively distinguished using infrared (IR) spectroscopy. This guide provides an in-depth comparison of the IR spectral features of these two important functional groups, supported by experimental data and a detailed analytical protocol.

The Vibrational Fingerprints of Acetal Protecting Groups

The infrared spectrum of a molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.[1] For acetals, the most informative regions of the IR spectrum are the C-H stretching and bending regions (3000-2850 cm⁻¹ and 1470-1365 cm⁻¹) and the complex C-O stretching region (1200-1000 cm⁻¹). The geometry and substitution of the acetal ring influence these vibrational modes, allowing for a clear distinction between cyclohexylidene and isopropylidene acetals.

Head-to-Head Comparison: Cyclohexylidene vs. Isopropylidene Acetals

A direct comparison of the IR spectra of analogous compounds protected with either a cyclohexylidene or an isopropylidene group reveals characteristic differences. We will consider two representative examples: the acetals of cyclohexanone with ethylene glycol (1,4-Dioxaspiro[4.5]decane) and acetone with ethylene glycol (2,2-Dimethyl-1,3-dioxolane).

Vibrational ModeCyclohexylidene Acetal (1,4-Dioxaspiro[4.5]decane)Isopropylidene Acetal (2,2-Dimethyl-1,3-dioxolane)Rationale for a Shift in Wavenumber
C-H Stretching (Aliphatic) ~2935 cm⁻¹ (asymmetric), ~2860 cm⁻¹ (symmetric)~2990 cm⁻¹ (asymmetric), ~2890 cm⁻¹ (symmetric)The greater number of CH₂ groups in the cyclohexane ring leads to a more complex and intense absorption pattern at slightly lower wavenumbers compared to the methyl C-H stretches of the isopropylidene group.
C-H Bending (Scissoring/Asymmetric) ~1450 cm⁻¹~1460 cm⁻¹ (asymmetric CH₃), ~1380 & ~1370 cm⁻¹ (gem-dimethyl split)The characteristic splitting of the methyl C-H bending vibration in the isopropylidene group (gem-dimethyl) into a doublet is a key distinguishing feature.
C-O-C Stretching (Acetal Core) Multiple strong bands, e.g., ~1160, ~1100, ~1050 cm⁻¹Multiple strong bands, e.g., ~1215, ~1165, ~1050 cm⁻¹The rigidity and strain of the five-membered dioxolane ring in the isopropylidene acetal can lead to shifts in the C-O stretching frequencies compared to the more flexible spiro-dioxolane system of the cyclohexylidene acetal.

Table 1: Comparative IR Peak Assignments for Cyclohexylidene and Isopropylidene Acetals.

Key Differentiating Features: A Closer Look

C-H Stretching Region (3000-2850 cm⁻¹): The C-H stretching region provides a clear initial indication. Cyclohexylidene acetals, with their cyclohexane ring, exhibit strong absorptions characteristic of methylene (CH₂) groups, typically around 2935 cm⁻¹ and 2860 cm⁻¹.[2] In contrast, isopropylidene acetals show prominent absorptions from the two methyl (CH₃) groups, which usually appear at slightly higher wavenumbers, around 2990 cm⁻¹ and 2890 cm⁻¹.[3]

C-H Bending Region (1470-1365 cm⁻¹): A highly diagnostic feature for isopropylidene acetals is the splitting of the symmetric methyl C-H bending vibration. This "gem-dimethyl" or "isopropyl" split results in two distinct bands of roughly equal intensity, typically observed around 1380 cm⁻¹ and 1370 cm⁻¹. This doublet is a strong indicator of the presence of an isopropylidene group. The C-H bending of the methylene groups in the cyclohexylidene acetal appears as a broader, less distinct absorption around 1450 cm⁻¹.

C-O Stretching Region (1200-1000 cm⁻¹): The region between 1200 and 1000 cm⁻¹ is often referred to as the "fingerprint region" and is rich with information about the C-O single bonds within the acetal structure. Both types of acetals display multiple strong C-O stretching bands due to the coupled vibrations of the C-O-C-O-C system. However, the exact positions and relative intensities of these bands can differ. For instance, the gas-phase IR spectrum of 1,4-Dioxaspiro[4.5]decane (a simple cyclohexylidene acetal) shows prominent peaks in this region.[4] Similarly, the IR spectrum of 2,2-Dimethyl-1,3-dioxolane (a simple isopropylidene acetal) also displays characteristic absorptions in this area.[5] The differences in these patterns arise from the distinct ring strain and conformational flexibility of the five-membered dioxolane ring in the isopropylidene acetal versus the spiro-fused system in the cyclohexylidene acetal.

Visualizing the Structural and Spectral Differences

To further illustrate the relationship between the molecular structure and the resulting IR spectrum, the following diagrams are provided.

Figure 1: Structural Comparison cluster_cyclohexylidene Cyclohexylidene Acetal cluster_isopropylidene Isopropylidene Acetal c1 Key IR Features: - CH₂ stretches: ~2935, 2860 cm⁻¹ - CH₂ bend: ~1450 cm⁻¹ - Complex C-O stretches c_struct i1 Key IR Features: - CH₃ stretches: ~2990, 2890 cm⁻¹ - Gem-dimethyl split: ~1380, 1370 cm⁻¹ - Distinct C-O stretches i_struct

Caption: Structural comparison and key IR features of cyclohexylidene and isopropylidene acetals.

Figure 2: Workflow for IR-based Acetal Identification start Acetal-protected Sample prep Sample Preparation (e.g., KBr pellet, thin film) start->prep acquire Acquire IR Spectrum (FT-IR Spectrometer) prep->acquire analyze Spectral Analysis acquire->analyze ch_stretch Analyze C-H Stretch Region (3000-2850 cm⁻¹) analyze->ch_stretch ch_bend Analyze C-H Bend Region (1470-1365 cm⁻¹) analyze->ch_bend co_stretch Analyze C-O Stretch Region (1200-1000 cm⁻¹) analyze->co_stretch identify Identify Acetal Type ch_stretch->identify ch_bend->identify co_stretch->identify

Caption: A generalized workflow for the identification of acetal protecting groups using FT-IR spectroscopy.

Experimental Protocol for FT-IR Analysis of Acetal-Protected Compounds

This section provides a standardized, self-validating protocol for obtaining high-quality FT-IR spectra of organic compounds protected as cyclohexylidene or isopropylidene acetals.

Objective: To acquire a high-resolution FT-IR spectrum of an acetal-protected compound for structural verification.

Materials:

  • Acetal-protected compound (solid or liquid)

  • Potassium bromide (KBr), IR grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Salt plates (e.g., NaCl or KBr) for liquid samples

  • Volatile solvent (e.g., dichloromethane or chloroform), spectroscopy grade

  • FT-IR spectrometer

Methodology:

Part 1: Sample Preparation (Choose A or B)

A) Solid Samples (KBr Pellet Method)

  • Rationale: This method is ideal for solid samples and provides a spectrum free from solvent interference.

  • Procedure:

    • Thoroughly dry the KBr powder in an oven at 110 °C for at least 2 hours and store in a desiccator.

    • In an agate mortar, grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry KBr. The mixture should be a fine, homogeneous powder.

    • Transfer the powder to the pellet-forming die.

    • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

B) Liquid or Soluble Solid Samples (Thin Film Method)

  • Rationale: This method is suitable for liquid samples or solids that are soluble in a volatile solvent.

  • Procedure:

    • If the sample is a solid, dissolve a small amount in a few drops of a volatile solvent.

    • Place one or two drops of the neat liquid or the solution onto the center of a clean, dry salt plate.

    • If a solvent was used, allow it to evaporate completely in a fume hood.

    • Carefully place a second salt plate on top of the first to create a thin liquid film.

    • Mount the salt plates in the sample holder of the FT-IR spectrometer.

Part 2: Spectral Acquisition

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan with an empty sample compartment (for KBr pellet) or with the clean, empty salt plates (for thin film). This background spectrum will be automatically subtracted from the sample spectrum.

  • Data Collection:

    • Place the sample holder with the prepared sample into the spectrometer.

    • Acquire the spectrum over the desired range, typically 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

Part 3: Data Analysis and Interpretation

  • Peak Identification:

    • Process the acquired spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the wavenumbers of the major absorption bands.

  • Interpretation:

    • Examine the C-H stretching region (3000-2850 cm⁻¹) for the characteristic patterns of CH₂ (cyclohexylidene) or CH₃ (isopropylidene) groups.

    • Inspect the C-H bending region (1470-1365 cm⁻¹) for the presence of a gem-dimethyl split (~1380 and 1370 cm⁻¹), which is a strong indicator of an isopropylidene acetal.

    • Analyze the fingerprint region (1200-1000 cm⁻¹) for the complex pattern of C-O stretching vibrations, comparing it to reference spectra if available.

Conclusion

Infrared spectroscopy is a powerful and accessible analytical technique for the routine characterization and differentiation of cyclohexylidene and isopropylidene acetal protecting groups. By carefully analyzing the C-H stretching and bending regions, and the C-O stretching fingerprint region, researchers can confidently identify the specific acetal present in their synthesized molecules. The presence of a characteristic gem-dimethyl split in the C-H bending region is a particularly reliable indicator for isopropylidene acetals. This guide provides the foundational knowledge and a practical workflow to effectively utilize FT-IR spectroscopy for this purpose in a research and development setting.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 1,4-Dioxaspiro[4.5]decane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • Neliti. (2024, July 13). Protecting Groups for Organic Synthesis. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6). Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • SpectraBase. (n.d.). (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decane. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 5). 12: Vibrational Spectroscopy of Diatomic Molecules. Retrieved from [Link]

  • FULIR. (n.d.). Vibrational analysis of hydroxyacetone. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Cyclohexanedimethanol, (1S,2S)-. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Cyclohexanedimethanol. Retrieved from [Link]

  • ResearchGate. (2023, December 10). An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch by. Retrieved from [Link]

  • ResearchGate. (2025, August 5). A CASSCF theoretical study of the vibrational frequencies and structure of formaldehyde, acetaldehyde and acetone valence excited states. Retrieved from [Link]

  • ACS Publications. (2025, April 10). Vibrational Analysis Based on Cavity-Enhanced Raman Spectroscopy: Cyclohexane. Retrieved from [Link]

  • MDPI. (n.d.). Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Retrieved from [Link]

  • MDPI. (2025, November 1). Rovibrational Analysis of the ν 1 , ν 4 , ν 1 + ν 4 and ν 1 − ν 4 Bands of 13 CF 4. Retrieved from [Link]

  • RSC Publishing. (n.d.). MARVEL analysis of the rotational–vibrational states of the molecular ions H2D+ and D2H+. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Profiling of 3-O-Methyl-D-Glucofuranose

This guide details the mass spectrometry (MS) characterization of 3-O-methyl-D-glucofuranose , focusing on differentiating this specific furanose isomer from its pyranose counterpart and other methylated hexoses. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry (MS) characterization of 3-O-methyl-D-glucofuranose , focusing on differentiating this specific furanose isomer from its pyranose counterpart and other methylated hexoses.

Executive Summary

3-O-methyl-D-glucose (3-OMG) is a non-metabolizable glucose analogue widely used to assess glucose transport kinetics.[1] While it exists in equilibrium between pyranose (6-membered) and furanose (5-membered) forms in solution, specific analytical applications—such as bacterial glycan sequencing or detailed metabolic flux analysis—require the precise identification of the furanose isomer.

This guide compares the fragmentation performance of 3-O-methyl-D-glucofuranose against its pyranose isomer using Gas Chromatography-Mass Spectrometry (GC-MS) of Trimethylsilyl (TMS) and Methyl Glycoside derivatives. The furanose form is distinguished by a unique "Side-Chain Cleavage" fragmentation pathway that is thermodynamically suppressed in the pyranose form.

Mechanistic Insight: The "Side-Chain" Rule

The structural differentiation of glucofuranose from glucopyranose relies on the lability of the C4–C5 bond.

  • Pyranose Stability: In the pyranose ring, the C4–C5 bond is part of the cyclic hemiacetal backbone. Cleaving it requires opening the ring, which is energetically demanding.

  • Furanose Vulnerability: In the furanose ring, the C5 and C6 carbons form an exocyclic side chain attached at C4. This side chain is sterically exposed and prone to cleavage (alpha-cleavage relative to the ring oxygen).

Impact of 3-O-Methylation

The methoxy group at C3 acts as a strong radical stabilizing site. In Electron Ionization (EI), it directs fragmentation via alpha-cleavage.

  • In Furanose: The C3-methoxy group promotes cleavage adjacent to C3, often enhancing the loss of the C4-sidechain.

  • In Pyranose: The C3-methoxy group directs cross-ring cleavages (e.g., C2–C3 or C3–C4 scission), yielding different diagnostic ions.

Comparative Analysis: Furanose vs. Pyranose[2][3][4][5][6][7]

The following table contrasts the MS performance of 3-O-methyl-D-glucofuranose (as a TMS derivative) with the pyranose form and the standard glucose molecule.

Feature3-O-Methyl-D-Glucofuranose (TMS)3-O-Methyl-D-Glucopyranose (TMS)Unmodified Glucose (TMS)
Dominant Fragmentation Side-Chain Loss (C4–C5) Cross-Ring Cleavage Cross-Ring Cleavage
Diagnostic Ion (m/z) 205 (High Intensity)204 / 217 (High Intensity)204 / 217
Mechanism Loss of exocyclic -CH(OTMS)-CH₂(OTMS)Retro-Diels-Alder (RDA) type cleavageRDA type cleavage
Retention Time (GC) Elutes Earlier (typically)Elutes Later Elutes Later
Spectral Fingerprint Base peak often related to side chain; lower abundance of ring ions.[2]Base peak related to ring fragmentation (m/z 204).[3]Base peak m/z 204 (C2-C3-C4 fragment).
Diagnostic Logic

To confirm the furanose form, look for the absence or reduced intensity of the characteristic pyranose doublet (m/z 204/217) and the presence of intense ions corresponding to the loss of the C5–C6 fragment (m/z 205 for TMS derivatives).

Experimental Protocols

Protocol A: Trimethylsilylation (TMS) for Ring Size Determination

Best for: Distinguishing furanose/pyranose ratios in equilibrium.

  • Lyophilization: Dry 50 µg of 3-O-methyl-D-glucose sample completely (trace water hydrolyzes TMS).

  • Derivatization: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 70°C for 30 minutes. This derivatizes all free hydroxyls, "locking" the ring forms present at the moment of reaction.

  • GC-MS Analysis: Inject 1 µL (Split 1:20) onto a DB-5ms column.

    • Result: You will observe 4 peaks:

      
      -furanose, 
      
      
      
      -furanose,
      
      
      -pyranose,
      
      
      -pyranose. The furanosides typically elute first.
Protocol B: Methoxime-TMS (MO-TMS) for Total Quantitation

Best for: Total 3-OMG quantification (ignoring ring size).

  • Oximation: React sample with Methoxyamine HCl in pyridine (20 mg/mL) at 60°C for 1 hour. Note: This opens the ring, destroying furanose/pyranose distinction.

  • Silylation: Add MSTFA and incubate.

  • Result: Two peaks (syn/anti open-chain isomers). Used for metabolic flux studies (Source 1.10).

Visualization of Fragmentation Pathways[9][10]

The following diagram illustrates the divergent fragmentation pathways for the TMS derivative of 3-O-methyl-D-glucofuranose vs. pyranose.

FragmentationPathways Start 3-O-Methyl-Glucose (TMS Derivative) Furanose Furanose Form (5-Membered Ring) Start->Furanose Equilibrium Pyranose Pyranose Form (6-Membered Ring) Start->Pyranose Equilibrium C4_C5_Cleavage C4-C5 Bond Cleavage (Loss of Side Chain) Furanose->C4_C5_Cleavage Dominant Pathway Ion_205 Diagnostic Ion: m/z 205 (Side Chain Fragment) C4_C5_Cleavage->Ion_205 Ring_Cleavage Cross-Ring Cleavage (C2-C3 / C3-C4) Pyranose->Ring_Cleavage Dominant Pathway Ion_204 Diagnostic Ion: m/z 204 (Ring Fragment) Ring_Cleavage->Ion_204

Caption: Divergent fragmentation pathways of 3-O-Methyl-Glucose isomers. The furanose form favors side-chain loss (m/z 205), while the pyranose form favors cross-ring disintegration (m/z 204).

References

  • Shojaee-Moradie, F., et al. (1996).[1] "Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo." Journal of Mass Spectrometry. Link

  • Pazur, J. H., et al. (1988). "The identification of furanose and pyranose ring forms of the reducing units of oligosaccharides." Analytical Biochemistry. Link

  • Snyder, D. T., et al. (2021). "Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy." Analytical Chemistry. Link

  • Harvey, D. J. (2019).[4] "Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives." ResearchGate / Rapid Communications in Mass Spectrometry. Link

Sources

Validation

Comparison of cyclohexylidene vs isopropylidene protecting group stability

This guide provides a technical comparison between Cyclohexylidene and Isopropylidene (Acetonide) protecting groups, designed for application scientists and medicinal chemists.[1] Executive Summary: The Strategic Choice...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Cyclohexylidene and Isopropylidene (Acetonide) protecting groups, designed for application scientists and medicinal chemists.[1]

Executive Summary: The Strategic Choice

While both protecting groups mask 1,2- and 1,3-diols as cyclic acetals/ketals, they are not interchangeable commodities.[1] The choice between them dictates the physicochemical profile of your intermediate and the orthogonality of your synthetic route.

  • Select Isopropylidene (Acetonide) when you need the "standard" protection: minimal steric bulk, simplified NMR spectra (distinct methyl singlets), and rapid acid-mediated installation/removal.[1]

  • Select Cyclohexylidene when you require enhanced crystallinity (to avoid chromatography), increased lipophilicity, or slightly higher stability toward acidic hydrolysis.[1]

Mechanistic Underpinnings: Stability & Reactivity[1]

The stability difference between these two groups is governed by the interplay of steric bulk and ring strain (I-Strain) .

Thermodynamic Stability (Formation)

Formation of the cyclohexylidene ketal is generally thermodynamically favored over the isopropylidene. The bond angle of the


 carbon in a six-membered ring (

) aligns well with the ketal geometry. In contrast, the formation of the 5-membered dioxolane ring (common for 1,2-diols) introduces torsional strain.
  • Key Insight: Cyclohexanone reacts more readily with diols than acetone because the conversion of the

    
     carbonyl carbon to an 
    
    
    
    ketal center relieves the eclipsing interactions present in the cyclohexanone ring.
Kinetic Stability (Hydrolysis)

Contrary to some older generalizations, cyclohexylidene acetals are often kinetically more stable (slower to hydrolyze) than isopropylidene acetals under comparable acidic conditions.[1]

  • Steric Shielding: The bulky cyclohexane ring hinders the approach of the hydronium ion and the water molecule required for the rate-determining step of hydrolysis.

  • Inductive Effects: The electron-donating alkyl groups are similar, but the rigid chair conformation of the cyclohexylidene group provides a "locking" effect that raises the activation energy for ring opening compared to the freely rotating methyl groups of the acetonide.

Stability Hierarchy (Acid Hydrolysis Rate):


[1][2]
Comparative Performance Profile
FeatureIsopropylidene (Acetonide) Cyclohexylidene Practical Implication
Acid Stability ModerateHigh Cyclohexylidene survives longer in dilute acid (e.g., AcOH), allowing selective deprotection of other labile groups.
Crystallinity Low (Often Oils)High (Often Solids) Critical: Use cyclohexylidene to force intermediates into solids, enabling purification by recrystallization instead of column chromatography.[1]
Lipophilicity ModerateHighCyclohexylidene dramatically increases solubility in non-polar solvents (Hexane/DCM).[1]
NMR Diagnostics Excellent (2x singlets

1.3-1.5 ppm)
Complex (Multiplet "hump"

1.4-1.8 ppm)
Acetonide is easier to identify and quantify by

H NMR.
Migration Risk High (in glycerol systems)ModerateBulky cyclohexylidene is less prone to acid-catalyzed migration (transacetalization) between 1,2 and 1,3 positions.[1]
Visualizing the Decision Process

The following decision tree assists in selecting the optimal protecting group based on downstream requirements.

ProtectingGroupSelection cluster_legend Key Factors Start Diol Protection Required Crystallinity Is the intermediate an oil? Start->Crystallinity NMR Is NMR simplicity critical? Crystallinity->NMR No Cyclo Use Cyclohexylidene (Robust/Solid) Crystallinity->Cyclo Yes (Need Solid) Stability Acidic conditions downstream? NMR->Stability No Iso Use Isopropylidene (Standard) NMR->Iso Yes Stability->Iso Standard Stability Stability->Cyclo High Stability Needed Factor1 Purification Strategy Factor2 Orthogonality

Figure 1: Decision Logic for Diol Protection Strategy.

Experimental Protocols

These protocols are designed to be self-validating . The "Checkpoints" ensure the reaction is proceeding correctly before you commit the entire batch.

Protocol A: Installation (Transacetalization Method)

Use this for sensitive substrates where water removal (Dean-Stark) is difficult.

Reagents:

  • Substrate (Diol)[1]

  • 1,1-Dimethoxycyclohexane (for Cyclohexylidene) OR 2,2-Dimethoxypropane (for Isopropylidene)[1]

  • Catalyst:

    
    -Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA)
    
  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Setup: Dissolve diol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Addition: Add the acetal reagent (2.0 - 3.0 equiv).

  • Catalysis: Add CSA (0.1 equiv). Stir at RT under Argon.

  • Checkpoint 1 (TLC): Monitor the disappearance of the polar diol spot. The product will be significantly less polar (

    
     shift 
    
    
    
    +0.3 to 0.5).
  • Quench: Once complete (usually 1-4 h), neutralize with

    
     (0.2 equiv).
    
  • Workup: Dilute with

    
    , wash 3x with water (to remove DMF), then brine. Dry over 
    
    
    
    .[3][4]
  • Purification:

    • Cyclohexylidene:[2][5][6] Evaporate solvent.[3][4][7] If oil, triturate with cold pentane to induce crystallization.[1]

    • Isopropylidene:[2][3][5][7][8] Flash chromatography is usually required.

Protocol B: Selective Cleavage (Differentiation)

This protocol exploits the subtle stability difference to cleave a terminal acetonide in the presence of a cyclohexylidene or internal acetonide.

Reagents:

  • Substrate (Bis-protected polyol)

  • Reagent:

    
     supported on Silica Gel (FeCl3/SiO2)[1]
    
  • Solvent:

    
    [1][8]
    

Step-by-Step:

  • Preparation: Mix

    
     with Silica Gel (1:4 w/w) and grind to a fine powder.
    
  • Reaction: Add substrate (1.0 equiv) to

    
     (0.1 M).[1] Add the FeCl3/SiO2 powder (200 wt%).
    
  • Agitation: Stir vigorously at RT.

  • Checkpoint 2: Monitor by TLC every 15 mins. Terminal isopropylidene groups cleave faster (

    
     h) than internal or cyclohexylidene groups (
    
    
    
    h).[1]
  • Termination: Filter the solid silica/catalyst. Wash the pad with

    
     containing 5% MeOH.
    
  • Result: The filtrate contains the selectively deprotected mono-diol.

References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (The definitive source for stability constants and cleavage conditions).

  • Kocienski, P. J. Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.[1] (Detailed discussion on I-strain and formation thermodynamics).

  • Bachelder, E. M.; et al. "Spirocyclic Acetal-Modified Dextran as a Flexible pH-Sensitive Solubility-Switching Material." Biomacromolecules2019 , 20(5), 1915–1926.[1] Link (Demonstrates the kinetic stability order: Cyclohexylidene > Isopropylidene > Cyclopentylidene).[1]

  • Gupta, S.; et al. "Advancement of the Cleavage Methods of Carbohydrate-derived Isopropylidene and Cyclohexylidene Ketals."[9] Current Organic Chemistry2022 , 26, 715-734.[1][9] Link (Review of selective cleavage methodologies).

  • Dhatrak, N. R.; et al. "1,2:5,6-Di-O-Cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde."[1] Organic Syntheses2021 , 98, 403-418.[1] Link (Experimental proof of crystallinity advantages).[1]

Sources

Comparative

A Comparative Guide to HPLC Methods for the Purity Analysis of Tianeptine

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Tianeptine. Designed for researchers, scientists, and drug development professionals, thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Tianeptine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of various analytical approaches, offering supporting data and explaining the rationale behind experimental choices. Our focus is on providing practical, field-proven insights to ensure the development of robust and reliable analytical methods for Tianeptine.

Introduction to Tianeptine and the Imperative for Accurate Purity Analysis

Tianeptine (CAS 66981-73-5) is an atypical antidepressant drug with a unique pharmacological profile.[1] It is structurally a tricyclic compound but does not fit within the classical tricyclic antidepressant (TCA) class.[1] Tianeptine is primarily used for the treatment of major depressive disorder.[1] The most common salt form is Tianeptine sodium (CAS 30123-17-2).[2] Given its therapeutic importance, ensuring the purity and quality of the active pharmaceutical ingredient (API) is paramount. HPLC is the predominant analytical technique for assessing the purity of Tianeptine and for the quantification of its related substances.

The selection of an appropriate HPLC method is critical and depends on the specific analytical objective, such as routine quality control, stability testing, or the analysis of chiral purity. This guide will explore and compare various HPLC methodologies to aid in the selection and development of a suitable method for your specific needs.

The Landscape of Tianeptine HPLC Analysis: A Comparative Overview

The purity of Tianeptine is typically assessed using reversed-phase HPLC (RP-HPLC) coupled with various detection techniques. The choice between isocratic and gradient elution, as well as the selection of the detector, significantly impacts the method's performance.

Isocratic vs. Gradient Elution: A Tale of Two Separation Strategies

Isocratic methods , which utilize a constant mobile phase composition, are often favored for their simplicity, robustness, and shorter run times in routine quality control settings where the primary goal is to quantify the main peak (assay). A published isocratic RP-HPLC method for Tianeptine in its pure form and tablet dosage form utilizes a Zorbax C18 column with a mobile phase of Water and Methanol (85:15% v/v) at a flow rate of 1.0 ml/min, with detection at 218 nm.[3] This method offers a retention time of approximately 5.43 minutes for Tianeptine.[3]

Gradient methods , on the other hand, involve a programmed change in the mobile phase composition during the analytical run. This approach is indispensable for the analysis of complex samples containing a wide range of impurities with different polarities. For purity analysis and stability-indicating assays, where the separation of the main peak from all potential degradation products and process-related impurities is crucial, a gradient method is the preferred choice. A stability-indicating HPLC assay for Tianeptine sodium has been developed using a gradient elution with acetonitrile and 0.02M sodium acetate (pH 4.2) on an Agilent-Zorbax-XDB-C18 column.[4]

Expert Insight: While isocratic methods are suitable for simple assay determinations, they may fail to separate all potential impurities, especially those that are structurally very similar to the main compound or elute very late. For comprehensive purity profiling and in stability studies, a well-developed gradient method is non-negotiable to ensure that all relevant impurities are detected and quantified accurately.

Detection Techniques: Seeing the Unseen

The choice of detector is another critical parameter in HPLC method development for Tianeptine.

  • UV/Vis Detection: Ultraviolet-Visible (UV/Vis) detection is the most common and robust detection method for HPLC analysis of Tianeptine. The chromophoric nature of the Tianeptine molecule allows for sensitive detection at wavelengths around 220 nm or 254 nm.[2][3][4][5] A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended as it provides spectral information, which can be invaluable for peak identification and purity assessment.

  • Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. Tianeptine exhibits native fluorescence, and a method has been reported using a fluorescence detector set to an excitation wavelength of 350 nm and an emission wavelength of 425 nm.[4] This can be particularly advantageous when analyzing low-level impurities or when dealing with complex matrices. Another highly sensitive method involves derivatization of Tianeptine with 4-chloro-7-nitrobenzofurazan (NBD-Cl) to form a fluorescent product, allowing for detection at even lower concentrations.[6]

The following diagram illustrates the decision-making process for selecting an appropriate HPLC method for Tianeptine analysis:

HPLC_Method_Selection cluster_0 Analytical Goal cluster_1 Elution Mode cluster_2 Detection Method Routine QC (Assay) Routine QC (Assay) Isocratic Isocratic Routine QC (Assay)->Isocratic Simplicity & Speed Purity/Stability Purity/Stability Gradient Gradient Purity/Stability->Gradient Resolution of Impurities UV/Vis (DAD/PDA) UV/Vis (DAD/PDA) Isocratic->UV/Vis (DAD/PDA) Robust & Common Gradient->UV/Vis (DAD/PDA) Broad Applicability Fluorescence Fluorescence Gradient->Fluorescence High Sensitivity

Caption: Decision workflow for HPLC method selection for Tianeptine analysis.

Comparison of Reported HPLC Methods for Tianeptine Purity Analysis

To provide a clear comparison, the following table summarizes the chromatographic conditions of several published HPLC methods for the analysis of Tianeptine.

ParameterMethod 1 (Isocratic Assay)[3]Method 2 (Gradient Purity)[4]Method 3 (Ion-Pair for Plasma)[5]
Column Zorbax C18 (4.6 x 250mm, 5µm)Agilent-Zorbax-XDB-C18Nucleosil C18 (150x4.6 mm, 5 µm)
Mobile Phase A Water0.02M Sodium Acetate (pH 4.2)Acetonitrile
Mobile Phase B MethanolAcetonitrile2.7 g/L Sodium Heptanesulfonate in water (pH 3)
Elution Isocratic (85:15 A:B)GradientIsocratic (40:60 A:B)
Flow Rate 1.0 mL/minNot specifiedNot specified
Detection UV at 218 nmUV at 254 nm & Fluorescence (Ex: 350 nm, Em: 425 nm)UV at 220 nm (DAD)
Application Routine AssayStability-Indicating Purity AnalysisPharmacokinetic Studies

Detailed Experimental Protocol: A Stability-Indicating RP-HPLC Method

This section provides a detailed, step-by-step protocol for a stability-indicating reversed-phase HPLC method, adapted from published literature, suitable for the purity analysis of Tianeptine.[4] This method is designed to separate Tianeptine from its potential degradation products.

Materials and Reagents
  • Tianeptine Sodium Reference Standard

  • Acetonitrile (HPLC grade)

  • Sodium Acetate (analytical grade)

  • Acetic Acid (analytical grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

Chromatographic System
  • HPLC system with a gradient pump, autosampler, column oven, and a PDA detector. A fluorescence detector is optional for higher sensitivity.

  • Column: Agilent-Zorbax-XDB-C18 (or equivalent), 4.6 x 150 mm, 5 µm.

Preparation of Solutions
  • Mobile Phase A (Aqueous Buffer): Prepare a 0.02 M sodium acetate solution by dissolving the appropriate amount of sodium acetate in HPLC grade water. Adjust the pH to 4.2 with acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Tianeptine Sodium Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution by dissolving the Tianeptine API or crushed tablets in the mobile phase to achieve a similar concentration as the standard solution.

Chromatographic Conditions
  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: PDA detector at 254 nm. If using a fluorescence detector, set the excitation at 350 nm and emission at 425 nm.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
204060
254060
269010
309010
System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include:

  • Tailing factor (Asymmetry factor): Should be between 0.8 and 1.5 for the Tianeptine peak.

  • Theoretical plates (N): Should be greater than 2000 for the Tianeptine peak.

  • Relative standard deviation (RSD) of replicate injections: Should be less than 2.0% for the peak area and retention time.

The following workflow diagram illustrates the key steps in performing a stability-indicating HPLC analysis of Tianeptine:

Stability_Analysis_Workflow Sample Preparation Sample Preparation HPLC System Setup HPLC System Setup Sample Preparation->HPLC System Setup System Suitability Test System Suitability Test HPLC System Setup->System Suitability Test System Suitability Test->HPLC System Setup If Fail, Troubleshoot Sample Analysis Sample Analysis System Suitability Test->Sample Analysis If Pass Data Processing & Reporting Data Processing & Reporting Sample Analysis->Data Processing & Reporting

Sources

Validation

A Senior Application Scientist's Guide to Validating 3-O-methyl-alpha-D-glucofuranose Purity Using Optical Rotation

For researchers, scientists, and professionals in drug development, establishing the purity of chiral molecules is a cornerstone of rigorous scientific practice. In the realm of carbohydrate chemistry, where subtle stere...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chiral molecules is a cornerstone of rigorous scientific practice. In the realm of carbohydrate chemistry, where subtle stereochemical differences can have profound biological consequences, this imperative is even more critical. This guide provides an in-depth technical comparison of how optical rotation values can be effectively utilized to validate the purity of 3-O-methyl-alpha-D-glucofuranose. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and offer a comparative analysis of how common impurities can influence polarimetric measurements.

The Principle of Optical Rotation in Purity Assessment

Optical rotation is an intrinsic property of chiral molecules, which are molecules that are non-superimposable on their mirror images.[1] When plane-polarized light is passed through a solution containing a chiral compound, the plane of the light is rotated. The angle of this rotation, measured by a polarimeter, is a direct function of the compound's identity, concentration, the path length of the light through the sample, temperature, and the wavelength of the light used.[2]

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the following formula:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation

  • T is the temperature in degrees Celsius

  • λ is the wavelength of the light (commonly the sodium D-line, 589 nm)

  • α is the observed rotation in degrees

  • l is the path length of the polarimeter tube in decimeters (dm)

  • c is the concentration of the sample in grams per milliliter (g/mL)[1]

For a given chiral molecule, its specific rotation is a physical constant. Therefore, any deviation from the established specific rotation value for a pure substance can indicate the presence of impurities.[3] This is particularly useful in the case of 3-O-methyl-alpha-D-glucofuranose, where potential impurities include its β-anomer and unreacted starting materials, all of which possess their own characteristic optical rotations.

Establishing a Reference Value for 3-O-methyl-alpha-D-glucofuranose

A critical aspect of using optical rotation for purity assessment is the availability of an authoritative reference value for the pure compound. While extensive literature exists for the pyranose form of 3-O-methyl-D-glucose, specific optical rotation data for the furanose form, 3-O-methyl-alpha-D-glucofuranose, is not as readily available in standard databases.

For the closely related 3-O-methyl-D-glucopyranose , the equilibrium specific rotation in water is reported to be in the range of +54° to +58° (c=1 in H2O, after 24 hours to allow for mutarotation)[4][5]. It is important to note that the furanose and pyranose forms of a sugar will have different specific rotations due to their different ring structures. However, for the purpose of this guide, we will use the pyranose value as a well-documented reference for a closely related isomer and focus on the change in optical rotation as an indicator of purity. The principles and methodologies described herein are directly applicable, and researchers should aim to establish a consistent in-house reference value for their purest batch of 3-O-methyl-alpha-D-glucofuranose, characterized by other orthogonal techniques such as NMR and chromatography.

Common Impurities and Their Impact on Optical Rotation

The synthesis of 3-O-methyl-alpha-D-glucofuranose can result in several impurities that will influence the observed optical rotation. The most common of these are:

  • Unreacted D-glucose: Incomplete methylation will leave residual D-glucose. In solution, D-glucose exists as an equilibrium mixture of the alpha and beta pyranose and furanose forms, as well as the open-chain form. The initial specific rotation of pure α-D-glucose is +112.2°, and for β-D-glucose, it is +18.7°.[8] The solution will undergo mutarotation to an equilibrium value of +52.7°.[8] The presence of unreacted glucose will therefore lead to a less positive optical rotation value than that of the pure methylated product.

  • Other methylated isomers: Depending on the synthetic route, methylation at other positions of the glucose molecule could occur, leading to a mixture of isomers, each with its own specific rotation.

The following table summarizes the expected impact of these common impurities on the optical rotation of a sample of 3-O-methyl-alpha-D-glucofuranose.

CompoundExpected Specific Rotation [α]DImpact on Observed Rotation of 3-O-methyl-alpha-D-glucofuranose
High-Purity 3-O-methyl-alpha-D-glucopyranose (Reference) +54° to +58° Reference Value
3-O-methyl-beta-D-glucopyranose-34° to -36°[7]Significant decrease (less positive)
D-glucose (at equilibrium)+52.7°[8]Decrease (less positive)
α-D-glucose (initial)+112.2°[8]Increase (more positive)
β-D-glucose (initial)+18.7°[8]Significant decrease (less positive)

Experimental Protocol for Purity Validation by Polarimetry

This protocol outlines the steps for determining the specific rotation of a sample of 3-O-methyl-alpha-D-glucofuranose.

1. Instrumentation and Calibration:

  • Use a calibrated polarimeter capable of measurements at the sodium D-line (589 nm).
  • Ensure the instrument is calibrated according to the manufacturer's instructions, typically using a certified quartz plate or a standard sucrose solution.
  • Maintain a constant temperature, preferably 20°C or 25°C, using a water bath or Peltier temperature control system.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the 3-O-methyl-alpha-D-glucofuranose sample.
  • Dissolve the sample in a 10 mL volumetric flask using high-purity water. Ensure the sample is completely dissolved.
  • Allow the solution to stand for at least 24 hours at a constant temperature to ensure mutarotational equilibrium is reached.[4]

3. Measurement:

  • Rinse the polarimeter cell (typically 1 dm) with a small amount of the sample solution.
  • Carefully fill the cell, ensuring there are no air bubbles in the light path.
  • Place the cell in the polarimeter and allow the temperature to equilibrate.
  • Take at least five readings of the optical rotation and calculate the average.

4. Calculation of Specific Rotation:

  • Use the averaged observed rotation (α) and the known concentration (c) and path length (l) to calculate the specific rotation [α] using the formula mentioned previously.

5. Interpretation of Results:

  • Compare the calculated specific rotation to the established reference value for the pure compound.
  • A lower-than-expected positive value may indicate the presence of the β-anomer or unreacted glucose.
  • A significantly higher positive value could suggest the presence of unreacted α-D-glucose that has not yet reached equilibrium.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of 3-O-methyl-alpha-D-glucofuranose using optical rotation.

Purity_Validation_Workflow cluster_analysis Data Analysis & Interpretation A Accurately weigh sample B Dissolve in volumetric flask A->B C Allow for mutarotational equilibrium (24h) B->C E Fill sample cell (no bubbles) C->E D Calibrate Polarimeter D->E F Measure observed rotation (α) E->F G Calculate Specific Rotation [α] F->G H Compare [α] to reference value G->H I Purity Assessment H->I J High Purity I->J Matches K Impurity Suspected I->K Deviates

Caption: Workflow for Purity Validation of 3-O-methyl-alpha-D-glucofuranose by Optical Rotation.

Logical Relationship of Compound and Impurities

The following diagram illustrates the relationship between the target compound and its primary impurities.

Impurity_Relationship Target 3-O-methyl-alpha-D-glucofuranose ([α] ≈ +54° to +58°) Beta_Anomer 3-O-methyl-beta-D-glucofuranose ([α] is negative) Target->Beta_Anomer Anomerization Glucose D-glucose (equilibrium) ([α] = +52.7°) Target->Glucose Incomplete Methylation

Caption: Relationship between 3-O-methyl-alpha-D-glucofuranose and its common impurities.

Conclusion

Optical rotation is a powerful, non-destructive technique for the rapid assessment of the purity of 3-O-methyl-alpha-D-glucofuranose. While a definitive literature value for the specific rotation of the furanose form is elusive, the principles of polarimetry provide a robust framework for purity validation. By establishing a consistent internal reference standard and understanding the optical properties of potential impurities, researchers can confidently use this method to monitor the progress of purification and ensure the quality of their material. For absolute purity determination, it is always recommended to use optical rotation in conjunction with other analytical techniques such as NMR spectroscopy and chromatography.

References

  • PubChem. 3-O-Methyl-alpha-D-glucofuranose. National Center for Biotechnology Information. [Link]

  • ResearchGate. SYNTHESIS OF 3,5-DI-O-METHYL-D-GLUCOSE. [Link]

  • Chem-Impex. 3-O-Methyl-D-glucopyranose. [Link]

  • NIST. 3-O-methyl-α-D-glucopyranose. National Institute of Standards and Technology. [Link]

  • GSRS. 3-O-METHYL-.ALPHA.-D-GLUCOFURANOSE. Global Substance Registration System. [Link]

  • University of California, Davis. Specific Rotation. [Link]

  • MP Biomedicals. 3-O-Methyl-D-Glucose. [Link]

  • Wikipedia. Specific rotation. [Link]

  • Optics Letters. Measuring glucose concentration in a solution based on the indices of polarimetric purity. [Link]

  • ResearchGate. Optical rotation values of products. [Link]

  • PubChem. 3-O-Methyl-beta-D-glucopyranose. National Center for Biotechnology Information. [Link]

  • ResearchGate. Beyond Optical Rotation: What's Left is not Always Right in Total Synthesis. [Link]

  • SpringerLink. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. [Link]

  • NIST. Optical rotatory relationships exhibited by aromatic and aliphatic glycosides. National Institute of Standards and Technology. [Link]

  • NIST. Optical rotation as an indication of aromatic substituent influences and intramolecular interaction. National Institute of Standards and Technology. [Link]

  • Organic Syntheses. Glucoside, α-methyl-, d. [Link]

  • Natural Sciences Publishing. Design for Carbohydrate Syntesis: Transformation, Cyclization and Separation of β-D- Glucofuranose and β-D-Glucopyranose by In -. [Link]

  • MDPI. Optical Rotation—A Reliable Parameter for Authentication of Honey?. [Link]

  • Wikipedia. Glucose. [Link]

  • PubMed. Synthesis and n.m.r. spectra of methyl 2-deoxy-2-fluoro- and 3-deoxy-3-fluoro-alpha- and beta-D-glucopyranosides. [Link]

  • Royal Society of Chemistry. Optical rotatory dispersion in the carbohydrate group. Part III. Tetramethyl α-methylglucopyranoside and tetramethyl α-methyl-mannopyranoside. [Link]

  • MDPI. Influence of Electrostatic Field on Optical Rotation of D-Glucose Solution: Experimental Research for Electric Field-Induced Biological Effect. [Link]

  • SpringerLink. Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation. [Link]

  • ResearchGate. Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. [Link]

  • ResearchGate. Purification and Characterization of 3-O-methyl-D-glucose from the seed coat of Vigna mungo (L.) Hepper. [Link]

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Safety & Regulatory Compliance

Safety

1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose proper disposal procedures

Operational Guide: Safe Disposal of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose This guide provides a technical workflow for the disposal of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose . Unlike generic orga...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 1,2-O-Cyclohexylidene-3-O-methyl- -D-glucofuranose

This guide provides a technical workflow for the disposal of 1,2-O-Cyclohexylidene-3-O-methyl-


-D-glucofuranose . Unlike generic organic waste, this compound contains an acid-sensitive acetal protecting group (cyclohexylidene). Successful disposal requires specific segregation protocols to prevent unintended hydrolysis and solvent contamination in waste streams.
Chemical Profile & Hazard Characterization

Before initiating disposal, verify the material against the following profile. This compound is typically encountered as a viscous oil or low-melting solid during carbohydrate synthesis.

ParameterSpecification
Chemical Name 1,2-O-Cyclohexylidene-3-O-methyl-

-D-glucofuranose
CAS Number 13322-87-7
Molecular Formula

Molecular Weight 274.31 g/mol
Physical State Viscous liquid or white crystalline solid (Melting Point: ~98-102°C)
Solubility Soluble in organic solvents (DCM, MeOH, Acetone); Sparingly soluble in water.[1][2][3][4]
Primary Hazard Irritant (H315, H319). Combustible. Not classified as P-listed (Acute Toxin).
Reactivity Acid Sensitive. Stable to base/neutral conditions.[5][6] Hydrolyzes in acidic media.[6][7]
Critical Process Insight: The Acetal Stability Factor

Expertise & Causality: The 1,2-cyclohexylidene group is a cyclic acetal protecting group. While stable under basic or neutral conditions (pH


 7), it is thermodynamically unstable in the presence of strong acids (e.g., HCl, 

).

Why this matters for disposal: If this waste is inadvertently mixed into an acidic waste stream (e.g., "Acidic Aqueous Waste"), the acetal will hydrolyze.

  • Reaction:

    
    
    
  • Risk: This generates Cyclohexanone , a flammable ketone with a distinct odor and different waste profile. While not violently explosive, this degradation alters the chemical inventory of your waste container, potentially violating waste profile declarations provided to your hauler.

Self-Validating Step:

The pH Check: Always verify that the receiving waste container is Neutral (pH 6-8) or Basic (pH > 8) before adding this compound.

Disposal Protocol: Step-by-Step
Scenario A: Pure Substance (Solid or Viscous Oil)

Applicable for expired reagents or off-spec synthesis products.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.

  • Labeling: Label as "Non-Hazardous Organic Solid" (unless contaminated with other hazardous reagents).

    • Note: While the substance itself is not a federally regulated hazardous waste (RCRA listed), best practice in pharmaceutical R&D is to incinerate all chemical intermediates.

  • Segregation: Do not co-mingle with oxidizers (e.g., permanganates, nitrates) to prevent potential ignition.

Scenario B: Process Waste (Solvent Mixtures)

Applicable for mother liquors, reaction mixtures, or rotary evaporator traps.

  • Characterize the Solvent: The disposal path is dictated by the solvent, not the sugar.

    • Halogenated: (e.g., Dichloromethane, Chloroform)

      
      Halogenated Waste Stream .
      
    • Non-Halogenated: (e.g., Methanol, Ethyl Acetate, Toluene)

      
      Non-Halogenated Flammable Waste .
      
  • Neutralization (The Safety Lock):

    • If the synthesis involved acid catalysts (e.g., p-TsOH,

      
      ), quench the mixture with Sodium Bicarbonate (
      
      
      
      ) or Triethylamine (
      
      
      ) before placing it in the waste drum.
    • Validation: Dip a pH strip into the mixture. It must read pH 7-9.

  • RCRA Coding: Apply codes relevant to the solvent (e.g., F002 for DCM, D001 for Ignitability).

Visual Decision Logic (Workflow)

The following diagram illustrates the decision tree for compliant disposal.

DisposalWorkflow Start Waste: 1,2-O-Cyclohexylidene- 3-O-methyl-a-D-glucofuranose StateCheck Determine Physical State Start->StateCheck Solid Solid / Viscous Oil (Pure) StateCheck->Solid Liquid Solution / Mixture (Process Waste) StateCheck->Liquid BinSolid Bin: Non-Regulated Organic Solid Solid->BinSolid Pack in HDPE AcidCheck CRITICAL: Check pH Liquid->AcidCheck SolventCheck Identify Primary Solvent Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo BinHalo Bin: Halogenated Organic Waste Halo->BinHalo RCRA F002 BinFlam Bin: Flammable Organic Waste NonHalo->BinFlam RCRA D001 AcidCheck->SolventCheck If Neutral/Basic Neutralize Neutralize with NaHCO3 AcidCheck->Neutralize If Acidic (pH < 7) Neutralize->SolventCheck

Caption: Decision logic for segregating protected carbohydrate waste based on physical state and solvent composition.

Regulatory Compliance & Waste Codes

Proper coding ensures the waste hauler accepts the material without rejection.

Waste CategoryEPA RCRA CodeDescription
Pure Substance None Not a P or U listed waste. Manage as "Non-RCRA Regulated Chemical Solid" for incineration.
In Flammable Solvent D001 Ignitable characteristic (Flash point < 60°C).
In Halogenated Solvent F002 Spent halogenated solvents (e.g., Methylene Chloride).
Contaminated Debris None Gloves/wipes contaminated with the sugar are generally non-hazardous solid waste.
Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Respiratory protection is generally not required unless dust is generated.

  • Containment:

    • Solid: Gently sweep up to avoid dust generation.

    • Liquid: Absorb with vermiculite or sand. Do not use clay-based absorbents if strong acids are also present in the spill , as this can heat up.

  • Cleanup: Wipe the area with water and a mild detergent (e.g., Alconox). The sugar is partially water-soluble; a final rinse with ethanol ensures complete removal of sticky residues.

  • Disposal: Place all cleanup materials into a sealed bag and label as "Debris contaminated with non-hazardous organic sugar derivative."

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 102602167 (1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Organic Chemistry Portal. Protecting Groups: Acetals. (For mechanistic stability data). Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose (CAS No. 13322-87-7).[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose (CAS No. 13322-87-7).[1][2][3] The following protocols are designed to establish a self-validating system of safety, grounded in established best practices for laboratory chemical handling.

Presumptive Hazard Assessment and Core Safety Principles

While specific toxicological data for 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose is not extensively detailed in readily available safety data sheets, a robust safety protocol can be developed by assessing its chemical structure and physical properties. As a derivative of glucofuranose and a cyclohexylidene-containing compound, it is prudent to treat it as a substance with the potential for skin, eye, and respiratory irritation. The compound is a solid at room temperature with a melting point of 98-102 °C.[1]

The cornerstone of safety is a proactive risk assessment, which must be conducted before any handling of this chemical.[4] This guide supplements, but does not replace, a thorough review of any available Safety Data Sheet (SDS) from your supplier and adherence to your institution's specific safety policies. The primary routes of potential exposure are dermal contact, ocular exposure, inhalation of airborne particulates, and accidental ingestion.[5] Therefore, the selection of Personal Protective Equipment (PPE) must create a reliable barrier against these routes.

Mandatory Personal Protective Equipment (PPE) Protocol

The minimum PPE required for any work involving chemical hazards includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[6] This baseline must be supplemented based on the specific tasks being performed with 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose.

Eye and Face Protection: The First Line of Defense

Direct contact of chemicals with the eyes can cause irreversible damage.[7] Therefore, appropriate eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in a laboratory where this chemical is handled.[6]

  • Recommended for Active Handling: Chemical splash goggles are required when handling the solid, preparing solutions, or performing any transfer where a splash hazard exists.[6][8] Goggles provide a seal around the eyes, offering superior protection against splashes, and chemical vapors compared to safety glasses.[6]

  • High-Risk Operations: A face shield worn over chemical splash goggles is necessary when handling larger volumes (>50 mL) of solutions or when there is a significant risk of splashing.[6][9] Remember, a face shield alone is insufficient; it must always be paired with safety glasses or goggles.[6]

Hand Protection: Preventing Dermal Absorption

Skin contact is a common route of chemical exposure in laboratory settings.[5] Gloves must be selected based on chemical compatibility and the nature of the task.

  • Glove Selection: Disposable nitrile gloves are the standard for providing incidental protection against a wide range of chemicals and are the minimum requirement for handling this compound.[6] Always check the manufacturer's compatibility data if available.

  • Best Practices:

    • Inspect gloves for any signs of damage, such as tears or pinholes, before each use.[8]

    • For prolonged work or when handling solutions, consider double-gloving to provide an additional layer of protection.[6]

    • Remove gloves immediately after contact with the chemical and wash your hands thoroughly.[6]

    • Never reuse disposable gloves.[10]

    • Remove gloves before touching common surfaces like doorknobs, keyboards, or personal phones to prevent cross-contamination.[10]

Body and Foot Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A clean, properly fitting lab coat must be worn at all times. It should be fully buttoned to provide maximum coverage.[7] This protects your skin and personal clothing from contamination.[11]

  • Footwear: Sturdy, closed-toe shoes that cover the entire foot are mandatory.[6][7] This prevents injury from dropped objects and protects against spills.

Respiratory Protection: Mitigating Inhalation Risks

While the compound is a solid with low vapor pressure, the fine powder can become airborne, especially during weighing and transfer operations.

  • Engineering Controls: Whenever possible, handle the solid chemical in a certified chemical fume hood or a ventilated enclosure to minimize the generation of dust and aerosols.[4][12]

  • When Respirators are Needed: If engineering controls are insufficient or unavailable, and there is a potential for inhaling dust, a NIOSH-approved respirator may be necessary.[8][11] The type of respirator should be determined by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.

Operational and Disposal Plans

Integrating PPE use into your daily workflow is critical for maintaining a safe environment.

Step-by-Step PPE Workflow
  • Pre-Operation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • Donning:

    • Put on your lab coat and fasten all buttons.

    • Put on your safety goggles or glasses.

    • Wash and dry your hands thoroughly.

    • Put on the first pair of nitrile gloves. If double-gloving, put on the second pair.

  • During Operation: Conduct all work in a designated area, preferably within a fume hood.[5] Use disposable, plastic-backed absorbent paper to protect work surfaces.[5]

  • Doffing:

    • Remove gloves using a technique that avoids skin contact with the contaminated exterior.

    • Remove your lab coat.

    • Remove your safety goggles.

    • Wash your hands thoroughly with soap and water.

PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_start Initial Assessment cluster_task Task Characterization cluster_solid Solid Handling Protocol cluster_solution Solution Handling Protocol start Task: Handling 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose task_type What is the physical form? start->task_type solid_aerosol Potential for dust/ aerosol generation? task_type->solid_aerosol  Solid solution_splash Significant splash risk? (e.g., large volume transfer) task_type->solution_splash  Solution ppe_solid_low Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves solid_aerosol->ppe_solid_low No (e.g., handling pellets) ppe_solid_high Enhanced PPE: - All Minimum PPE - Work in Fume Hood - Consider Respirator* solid_aerosol->ppe_solid_high Yes (e.g., weighing fine powder) ppe_solution_low Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves solution_splash->ppe_solution_low No ppe_solution_high Enhanced PPE: - All Minimum PPE - Face Shield - Consider Double Gloves solution_splash->ppe_solution_high Yes

Caption: PPE selection workflow for handling 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final, critical step in the chemical handling lifecycle.

  • Contaminated PPE:

    • Used gloves, bench paper, and other disposables contaminated with the chemical must be collected in a designated hazardous waste container.[13]

    • Do not dispose of contaminated items in the regular trash.

  • Chemical Waste:

    • 1,2-O-Cyclohexylidene-3-O-methyl-a-D-glucofuranose and its solutions should be disposed of as non-halogenated organic solvent waste.[13]

    • Never pour chemical waste down the drain.[10]

    • Collect all waste in a clearly labeled, appropriate waste container made of a compatible material.[14]

    • Follow your institution's specific procedures for hazardous waste pickup and disposal.[13][15]

By adhering to these rigorous PPE and handling protocols, you create a multi-layered defense system that protects you, your colleagues, and your research. Always prioritize safety through careful planning and consistent execution.

References

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Available at: [Link]

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. Available at: [Link]

  • DC Fine Chemicals. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Available at: [Link]

  • SDS Manager. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | UK. Available at: [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Available at: [Link]

  • BuyersGuideChem. 1,2-O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose. Available at: [Link]

  • SAFETY DATA SHEET. According to Regulation (EC) No. 1907/2006. Available at: [Link]

  • PPE Requirements Hazardous Drug Handling.
  • Princeton University Environmental Health and Safety. Chemical Waste Disposal Guidelines. Available at: [Link]

  • Chemistry Stack Exchange. (2018, June 6). How do you properly dispose of hexane and cyclohexane. Available at: [Link]

  • Örebro University. (2021, January 28). Handling of chemicals in laboratory work - Security information. Available at: [Link]

  • Metasci. Safety Data Sheet Methyl alpha-D-glucopyranoside. Available at: [Link]

  • University of North Carolina at Chapel Hill. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Available at: [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Available at: [Link]

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